1,2-Bis(pentabromophenoxy)ethane
Description
Contextualization within Brominated Flame Retardants (BFRs) Research
1,2-Bis(pentabromophenoxy)ethane is a member of the brominated flame retardant (BFR) family, a group of organobromine compounds that are added to materials to increase their fire resistance. bohrium.com DBDPE is specifically classified as an additive flame retardant, meaning it is physically mixed with the polymer rather than chemically bonded to it. canada.caenvironchem.com A key characteristic of DBDPE is its high bromine content, around 82%, and exceptional thermal stability, which makes it effective for a wide range of polymers. environchem.comrixingxincai.com
DBDPE was commercialized as a replacement for decabromodiphenyl ether (decaBDE), another BFR that faced regulatory restrictions due to environmental and health concerns. nih.govresearchgate.netwikipedia.org Structurally, DBDPE is very similar to decaBDE, but the ether bond in decaBDE is replaced by an ethane (B1197151) bridge in DBDPE. rixingxincai.comphantomplastics.com This structural difference enhances the thermal stability of DBDPE, making it less likely to degrade at the high temperatures required for processing plastics and other materials. rixingxincai.com It is frequently used in polymers such as high-impact polystyrene (HIPS), acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), polyolefins, and various elastomers found in electronic devices. rixingxincai.comwikipedia.org
Historical Development and Evolution of Research Interests in this compound (DBDPE)
DBDPE's commercial importance grew significantly in the early 1990s, positioned both as a flame retardant in its own right and as a direct substitute for decaBDE. canada.caresearchgate.net This transition was evident in markets like Japan, where the consumption of DBDPE saw a continuous increase between 1993 and 2000, while the use of decaBDE declined during the same period. canada.ca
Scientific interest in DBDPE as an environmental substance began in earnest after it was first identified as an environmental contaminant in 2003. diva-portal.org Initial research efforts were concentrated on its detection in various environmental samples. Kierkegaard et al. (2004) first reported its presence in sewage sludge and sediment from a highly industrialized estuary, suggesting that wastewater treatment plants could be significant pathways for its release into the environment. diva-portal.org
Following its initial detection, the focus of research expanded. A primary challenge was the development of robust analytical methods, typically using gas chromatography/mass spectrometry (GC-MS), to accurately identify and quantify this very hydrophobic and difficult-to-analyze substance in complex environmental samples. canada.canih.govnih.gov As analytical capabilities improved, studies began to document its widespread occurrence in diverse environmental media, including indoor dust, air, and biota, confirming its status as an emerging environmental contaminant. nih.govdiva-portal.org More recent research has shifted towards understanding its long-term environmental fate, including its historical deposition trends recorded in sediment cores and its potential for biotransformation. canada.camdpi.com
Significance and Rationale for Ongoing Academic Inquiry
The continued academic focus on DBDPE is driven by several key factors. It is recognized as a High Production Volume (HPV) chemical, with significant production and use worldwide. canada.canih.gov For instance, it is the second-highest-used additive BFR in China, a major hub for the electrical and electronics industries. canada.ca
A primary rationale for ongoing research is the compound's widespread and increasing presence in the environment. researchgate.net DBDPE has been detected in remote locations like the Canadian Arctic, which points to its capacity for long-range atmospheric transport. canada.canih.gov There is a persistent concern among scientists that DBDPE, as a successor to decaBDE, might exhibit a similar environmental fate, leading to ubiquitous contamination. researchgate.netnih.gov Studies have shown that its concentrations are rising in various environmental sinks, such as sediments and indoor dust, in some cases surpassing the levels of the legacy BFRs it replaced. researchgate.netnih.govepa.gov
Overview of Major Research Domains and Scholarly Contributions
Academic research on DBDPE spans several distinct but interconnected domains:
Environmental Occurrence and Fate: A substantial body of work has documented the presence of DBDPE in a wide array of environmental matrices across the globe. It has been measured in air, precipitation, surface water, soil, and, most notably, in sediment and sewage sludge, which are considered its primary environmental sinks due to its high hydrophobicity. canada.canih.govdiva-portal.org Research in this area also investigates its environmental transport mechanisms, confirming its potential for long-range, particle-bound atmospheric transport. canada.canih.gov
Analytical Chemistry: Significant scholarly effort has been dedicated to creating and refining analytical techniques for DBDPE. nih.govresearchgate.net Given its very low solubility and tendency to degrade at high temperatures, analyzing DBDPE is challenging. canada.canih.gov Researchers have developed specialized methods, primarily using gas chromatography coupled with mass spectrometry (GC-MS), to achieve the high selectivity and sensitivity needed for quantification in complex samples like sediment, sludge, and biological tissues. canada.canih.govnih.gov
Source Identification and E-Waste: Many studies have identified key sources of DBDPE release into the environment. Electronic waste (e-waste) processing and recycling sites are consistently highlighted as major hotspots for DBDPE contamination. mdpi.comnih.govresearchgate.net High concentrations have been found in dust, soil, and sediments in and around these areas, linking its environmental burden directly to the lifecycle of electronic products. epa.govresearchgate.net
Bioaccumulation and Biotransformation: This research domain explores the uptake and metabolism of DBDPE in living organisms. While it is detected in biota, current evidence suggests a lower potential for bioaccumulation compared to some other BFRs, which may be related to its physical and chemical properties. canada.ca Studies have investigated its potential to form debrominated transformation products, similar to decaBDE. canada.ca
Thermal Properties and Degradation: The thermal stability of DBDPE is a cornerstone of its industrial application, and research has confirmed its suitability for high-temperature processing environments. rixingxincai.comrixingxincai.com Concurrently, scientists are studying its potential for degradation under various conditions, such as photolytic (light-induced) and thermal degradation, to better understand its environmental persistence and the identity of any resulting breakdown products. phantomplastics.comnih.govrixingxincai.com
Data Tables
Physical and Chemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₄H₄Br₁₀ | wikipedia.orgisotope.com |
| Molar Mass | 971.226 g/mol | wikipedia.org |
| Appearance | White solid/powder | wikipedia.orgnih.gov |
| Melting Point | 345–348 °C | google.com |
| Bromine Content | ~82% | environchem.com |
| Log K_ow (Octanol-Water Partition Coefficient) | 13.6 (estimated) | diva-portal.org |
| Solubility | Poorly soluble in most organic solvents | nih.gov |
This table presents key physical and chemical properties of DBDPE based on available scientific literature.
Reported Concentrations of DBDPE in Various Environmental Media
| Environmental Medium | Location | Concentration Range | Source |
| Lake Sediment | Sweden | 0.23 to 11 ng/g d.wt. | nih.gov |
| Marine Sediment | Sweden | Levels decreased by a factor of 20-50 over 40 km from inner harbor | nih.gov |
| Sediment (E-waste site) | South China | 664 to 128,990 ng/g dw | mdpi.com |
| Sewage Sludge | International Survey (12 countries) | Present in all samples | diva-portal.org |
| Indoor Dust (Urban) | South China | 100-47,000 ng/g | epa.gov |
| Air (E-waste recycling site) | - | Mean concentrations up to 360 ng/m³ | researchgate.net |
| Precipitation | Great Lakes Area, North America | Mean of 256 to 1440 pg/L | canada.ca |
This table summarizes findings from various research studies on the concentration of DBDPE detected in different environmental samples worldwide. d.wt. = dry weight.
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4,5-pentabromo-6-[2-(2,3,4,5,6-pentabromophenoxy)ethoxy]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H4Br10O2/c15-3-5(17)9(21)13(10(22)6(3)18)25-1-2-26-14-11(23)7(19)4(16)8(20)12(14)24/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJEPQBZQAGCZTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC1=C(C(=C(C(=C1Br)Br)Br)Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H4Br10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60886428 | |
| Record name | Benzene, 1,1'-[1,2-ethanediylbis(oxy)]bis[2,3,4,5,6-pentabromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60886428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1003.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61262-53-1 | |
| Record name | 1,1′-[1,2-Ethanediylbis(oxy)]bis[2,3,4,5,6-pentabromobenzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61262-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | FireMaster 695 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061262531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,1'-[1,2-ethanediylbis(oxy)]bis[2,3,4,5,6-pentabromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1,1'-[1,2-ethanediylbis(oxy)]bis[2,3,4,5,6-pentabromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60886428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-[ethane-1,2-diylbisoxy]bis[pentabromobenzene] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.964 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Environmental Occurrence and Distribution of 1,2 Bis Pentabromophenoxy Ethane
Spatial Distribution Patterns in Environmental Matrices
The spatial distribution of 1,2-bis(pentabromophenoxy)ethane is influenced by its production, use in commercial products, and subsequent release into the environment. It is found in aquatic and terrestrial systems, often linked to industrialized and urban areas, but also in remote locations due to atmospheric transport.
Due to its very low solubility in water, this compound is expected to adsorb strongly to organic matter. service.gov.uk This characteristic heavily influences its distribution in aquatic environments, where it is predominantly found in sediments rather than the water column.
While direct measurements of this compound in the water column of freshwater systems are limited due to its hydrophobic nature, its presence is inferred from its detection in lake sediments. service.gov.ukresearchgate.net Studies of isolated Swedish lakes with no known point sources indicate that the compound undergoes long-range atmospheric transport and deposition into these freshwater bodies. researchgate.net
Similar to freshwater environments, this compound is found in marine and estuarine systems, primarily associated with sediments. A study of a transect from central Stockholm through the archipelago to the Baltic Sea revealed a decrease in sediment concentrations with increasing distance from the urban center, indicating that riverine input from urban areas is a significant pathway to these systems. researchgate.net
Sediments are a major sink for this compound in the aquatic environment.
Lake Sediments: Studies have documented the presence of this compound in lake sediments across various regions. In 11 isolated Swedish lakes, levels of decabromodiphenyl ethane (B1197151) (DBDPE) ranged from 0.23 to 11 ng/g dry weight. researchgate.net In the United States, sediment cores from Arkansas, near BFR manufacturing facilities, showed DBDPE concentrations as high as 2400 ng/g dry weight. researchgate.net Research has also noted that DBDPE concentrations in sediments of Lake Michigan and Lake Ontario have been increasing, with a doubling time of less than 7 years. researchgate.net
Coastal Sediments: In marine environments, DBDPE levels in sediments along the Stockholm archipelago decreased by a factor of 20-50 over a 40 km distance from the inner harbor to the outer archipelago. researchgate.net In South China, concentrations in sediments have been reported to range from non-detectable levels up to 1700 ng/g dry weight, with a mean of 200 ng/g dry weight. researchgate.net
Sewage Sludge:
Sewage sludge is another significant reservoir for this compound, reflecting the materials that enter wastewater treatment plants from domestic and industrial sources. nih.govdioxin20xx.org In Spain, analysis of sewage sludge from eight wastewater treatment plants in 2002 revealed the presence of DBDPE. dioxin20xx.org A study in Korea found that among several non-PBDE brominated flame retardants analyzed in sludge, DBDPE was one of the only two detected, with concentrations ranging from
Interactive Data Table: Concentration of this compound in Sediments
| Environmental Matrix | Location | Concentration Range (ng/g dry weight) | Mean Concentration (ng/g dry weight) |
| Lake Sediment | Swedish Lakes | 0.23 - 11 | - |
| Lake Sediment | Arkansas, USA | up to 2400 | - |
| Coastal Sediment | South China | ND - 1700 | 200 |
| Sewage Sludge | Korea | 237 |
ND: Not Detected, LOQ: Limit of Quantification
On land, this compound is found in soils, often due to the application of sewage sludge or industrial emissions, and in indoor and outdoor dust. wikipedia.orgservice.gov.uk
The compound is expected to strongly adsorb to soil. service.gov.uk Studies at an e-waste recycling site in Vietnam found elevated levels of DBDPE in soils, with concentrations reaching up to 4200 ng/g dry weight near workshops and open burning areas. researchgate.net This indicates that industrial activities and waste processing are significant sources of soil contamination.
Interactive Data Table: Concentration of this compound in Soil
| Site Type | Location | Concentration Range (ng/g dry weight) |
| E-waste Recycling Site | Vietnam | ND - 4200 |
ND: Not Detected
Dust
Indoor dust has been identified as a significant reservoir for this compound. A study in Ireland measuring the compound in various indoor environments found that median concentrations in dust were 6500 ng/g. nih.gov The highest concentrations were observed in offices and schools, suggesting widespread use of products containing this flame retardant in these locations. nih.govresearchgate.net
Interactive Data Table: Concentration of this compound in Indoor Dust (Ireland)
| Microenvironment | Median Concentration (ng/g) |
| All Environments | 6500 |
Occurrence in Terrestrial Systems (Soil, Dust)
Indoor and Outdoor Dust Contamination
This compound is frequently detected in both indoor and outdoor dust, often at significant concentrations. Dust acts as a primary sink for this additive flame retardant, which can be released from consumer products over their lifespan.
Table 1: Concentration of this compound in Indoor Dust Samples
| Location | Microenvironment | Median Concentration (ng/g) | Range (ng/g) | Reference |
|---|---|---|---|---|
| Birmingham, UK | Homes | 660 | <50 - 7,800 | bham.ac.uk |
Occurrence in Atmospheric Compartments (Air)
The presence of this compound in the atmosphere, both in ambient and indoor air, is a key aspect of its environmental distribution, facilitating its long-range transport.
Ambient Air Monitoring
Monitoring studies have confirmed the presence of this compound in ambient air. In the United States, atmospheric concentrations of a related compound, 1,2-bis(2,4,6-tribromophenoxy)ethane (B127256) (TBE), were found to be comparable to those of some polybrominated diphenyl ethers (PBDEs), with higher concentrations in the southern United States. nih.gov In a study conducted in Antarctica, various PBDE congeners were detected in the air near research stations, indicating the potential for long-range atmospheric transport of brominated flame retardants. mdpi.com The detection of these compounds in remote regions underscores their persistence in the atmosphere.
Indoor Air Quality Studies
Indoor air is a significant source of human exposure to this compound. The compound is released from a multitude of consumer products found in homes, offices, and vehicles. vu.nl A study in Ireland reported a median concentration of decabromodiphenyl ethane (DBDPE) of 88 pg/m³ in indoor air, with the highest levels found in offices and schools. researchgate.net Another study in Sweden detected decabromodiphenyl ethane (DeBDethane) in one of five air samples from households at a level of 0.023 ng m⁻³. nih.gov In children's rooms in Saudi Arabia, alternative brominated flame retardants, including BTBPE, were found in PM₁₀ samples, with BTBPE contributing over 8% to the average BFR profile. mdpi.com
Table 2: Concentration of this compound in Indoor Air Samples
| Location | Microenvironment | Median Concentration (pg/m³) | Reference |
|---|---|---|---|
| Ireland | Indoor Air | 88 | researchgate.net |
| Sweden | Homes | 23 (as ng/m³) | nih.gov |
| Saudi Arabia | Children's Rooms (PM₁₀) | Not specified (contributed >8% to average BFR profile) | mdpi.com |
Detection in Biota and Biological Samples
The detection of this compound in various organisms is a key indicator of its bioaccumulation potential and its entry into food webs.
Aquatic Organisms (Fish, Invertebrates)
Studies have shown that this compound can accumulate in aquatic life. In a study investigating two novel brominated flame retardants, 1,2-bis (2,4,6-tribromophenoxyethane) (BTBPE) and 1,2-dibromo-4-(1,2-dibromoethyl)-cyclohexane (TBECH), in zebrafish, both compounds showed linear accumulation in muscle, liver, gonads, and brain. nih.gov Although the biomagnification factors (BMFs) were less than 1, indicating low bioaccumulation potential in this specific study, the elimination half-life of BTBPE in fish was calculated to be 54.1 days, suggesting a potential for biomagnification in aquatic food webs. nih.govnih.gov Another study on kingfishers and their prey in South China found elevated residues of various brominated flame retardants, with median concentrations of 12 ng/g lipid weight for decabromodiphenyl ethane (DBDPE) and 7.7 ng/g lipid weight for 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE) in the kingfishers. researchgate.net The biomagnification factors for BTBPE in this study ranged from 1.90 to 3.60, indicating its potential for biomagnification. researchgate.net
Terrestrial Organisms (Earthworms, Wildlife)
Evidence suggests that this compound is also taken up by terrestrial organisms. While no effects were observed in some sediment-dwelling organisms after long-term exposure, relatively high concentrations of the compound in soil have been shown to cause some toxicity in earthworms and certain plants. service.gov.uk The presence of this flame retardant in the terrestrial environment and its uptake by soil-dwelling organisms highlight a pathway for its entry into terrestrial food chains.
Apex Predators and Higher Trophic Levels
The bioaccumulation of this compound (DBDPE) in apex predators and organisms at higher trophic levels is a significant concern due to the potential for biomagnification. Studies have detected DBDPE in various wildlife, indicating its entry into the food web.
In a study conducted at an electronic waste (e-waste) recycling site in South China, elevated levels of brominated flame retardants (BFRs) were found in common kingfishers (Alcedo atthis), which are piscivorous birds and thus represent a higher trophic level. The median concentration of DBDPE in these kingfishers was 12 ng/g lipid weight. nih.gov The predator-prey biomagnification factors (BMFs) for DBDPE were calculated to be between 0.10 and 0.77, suggesting that while bioaccumulation occurs, biomagnification might be limited compared to other BFRs. nih.gov
Further research on kingfishers from the same e-waste recycling site investigated the bioaccumulation of DBDPE along with other BFRs. researchgate.nethealthvermont.gov The study confirmed the presence of DBDPE in these birds, highlighting that e-waste sites are significant sources of this contaminant to the local wildlife. nih.govresearchgate.net The relatively lower BMFs for DBDPE compared to some polybrominated diphenyl ether (PBDE) congeners might be attributed to its lower bioavailability. nih.gov
While data on a wide range of apex predators is still emerging, the presence of DBDPE in species like the kingfisher underscores the compound's ability to move through the food chain. nih.govresearchgate.net The government of Canada has noted that while DBDPE does not meet the criteria for bioaccumulation as defined by their regulations, it can transform in the environment into substances that may be persistent, bioaccumulative, and inherently toxic. canada.ca
Table 1: Concentration of this compound in Kingfishers
| Species | Location | Median Concentration (ng/g lipid weight) | Biomagnification Factor (BMF) | Reference |
|---|---|---|---|---|
| Common Kingfisher (Alcedo atthis) | E-waste recycling site, South China | 12 | 0.10 - 0.77 | nih.gov |
Temporal Trends and Longitudinal Studies of this compound Concentrations
Historical Records from Sediment Cores
Sediment cores provide a valuable historical record of environmental contamination. Studies analyzing these cores have revealed the increasing presence of DBDPE over time, often correlating with the phasing out of its predecessor, decabromodiphenyl ether (deca-BDE). nih.govnih.gov
In a dated sediment core from Beppu Bay in southwestern Japan, DBDPE was detected at concentrations ranging from 69 to 850 pg/g in layers from 1991 to 2011. The ratio of DBDPE to BDE-209 (a major component of deca-BDE) showed a gradual increase during this period, indicating a shift in usage from deca-BDE to DBDPE. nih.gov
A study of sediment cores from an e-waste recycling site in South China showed a dramatic increase in DBDPE concentrations over time. mdpi.com For instance, in one core, the concentration rose from 4.41 to 8,014 ng/g dry weight, while in another, it increased from 7.58 to 56,947 ng/g dry weight. mdpi.com DBDPE was the most abundant new brominated flame retardant found, accounting for a significant portion of the total. mdpi.com
In the Great Lakes region of North America, a sediment core study reported DBDPE concentrations in surface sediments ranging from 0.11 to 2.8 ng/g dry weight. canada.ca Similarly, studies in English lakes have used dated sediment cores to track trends of various BFRs, providing a basis for understanding the historical deposition of these compounds. ucl.ac.uk Research in Swedish lakes also points to atmospheric deposition as a primary source of DBDPE, with levels in some remote lake sediments being comparable to those of deca-BDE. researchgate.netnih.gov
Contemporary Monitoring Trends
Contemporary monitoring efforts confirm the increasing environmental presence of DBDPE. nih.gov The concentration of DBDPE in surface sediments has, in some areas, surpassed that of legacy BFRs. nih.govresearchgate.net This trend is particularly evident in regions with significant industrial activity and e-waste processing. nih.govresearchgate.net
A review of global data on DBDPE in water sediments highlights a rapid increase in concentrations, especially in areas near discharge sources. nih.govresearchgate.net The amount of DBDPE in surface sediments now often exceeds that of BDE-209, solidifying its position as a dominant novel brominated flame retardant in the environment. nih.govresearchgate.net
Monitoring in Canada has detected DBDPE in the environment, generally at low levels but with higher concentrations near urban and industrial areas. canada.ca For example, DBDPE has been measured in sediments of the Great Lakes. canada.ca
Global and Regional Environmental Footprints of this compound (DBDPE)
International Distribution Patterns
The global distribution of DBDPE is largely driven by its production and use in industrial manufacturing, particularly in China, and its subsequent trade in consumer products. nih.govresearchgate.net China is a major producer of DBDPE, and it is estimated that between 2006 and 2016, approximately 230,000 tonnes of DBDPE were produced in the country. nih.govresearchgate.net During this period, an estimated 196 tonnes were released into the environment through production, use, and disposal activities. nih.govresearchgate.net
A significant portion of the DBDPE produced in China is incorporated into electrical and electronic equipment (EEE), which is then exported globally. nih.govresearchgate.net Between 2000 and 2016, around 39,000 tonnes of DBDPE were exported from China within EEE products, with over half of these exports going to North America. nih.govresearchgate.net Projections indicate that by 2026, a substantial amount of DBDPE originating from China will be present in in-use products and waste stocks outside of China, creating long-term sources of environmental release worldwide. nih.gov
DBDPE has been detected in various environmental media across the globe, including air, household dust, sediment, and sludge. health.state.mn.us Its presence in remote regions is evidence of its capacity for long-range atmospheric transport. pic.int Manufacturing of DBDPE also occurs in the United States. canada.ca
Regional Hotspots and Contamination Profiles (e.g., e-waste dismantling areas)
E-waste dismantling areas have been identified as significant regional hotspots for DBDPE contamination. nih.govmdpi.com In these locations, the crude recycling processes often lead to the release of high concentrations of flame retardants into the surrounding environment.
Guangdong Province in China, a major center for e-waste dismantling, exhibits severe DBDPE contamination. nih.govresearchgate.net Studies in this region have reported extremely high concentrations of DBDPE in various environmental samples. For instance, in sediments from Guiyu, an e-waste recycling town, DBDPE concentrations have reached up to 35,000 ng/g dry weight. mdpi.com Dust samples from e-waste facilities in Thailand have shown DBDPE concentrations ranging from 380 to 44,000 ng/g. canada.ca
In Northern Vietnam, dust from e-waste and vehicle processing areas also showed significant DBDPE contamination, with concentrations in e-waste dust being considerably higher than in vehicle dust. researchgate.net The median concentration of DBDPE in settled dust from these areas was reported to be as high as 2,200 ng/g. researchgate.net Similarly, high concentrations have been found in dust from an e-waste recycling facility in Sweden. canada.ca These hotspots act as major sources of DBDPE to the local and, through atmospheric transport, the global environment. nih.govresearchgate.net
Table 2: this compound Concentrations in E-Waste Hotspots
| Location | Sample Type | Concentration Range (ng/g) | Reference |
|---|---|---|---|
| Guiyu, China | Sediment (dry weight) | up to 35,000 | mdpi.com |
| E-waste facility, Thailand | Dust | 380 - 44,000 | canada.ca |
| Northern Vietnam | Settled Dust | <20 - 240,000 (median 5,500) | researchgate.net |
| E-waste recycling site, South China | Sediment Core (dry weight) | 4.41 - 56,947 | mdpi.com |
Anthropogenic Sources and Release Pathways into the Environment
The journey of this compound into the environment is a multifaceted one, with contributions from various stages of its life cycle. From industrial production facilities to the everyday items in our homes and offices, and finally to waste streams, this flame retardant has numerous opportunities to be released.
Industrial Manufacturing and Processing Plant Effluents
A primary source of this compound into the environment is through the effluents and waste streams of manufacturing and processing plants. canada.ca Although not manufactured in Europe, it is imported in large quantities for use as an additive in a wide range of polymers and coatings for fire-resistant fabrics. service.gov.uk Industrial processes that incorporate DBDPE into materials such as plastics, rubber, and textiles can lead to its release into wastewater. canada.canih.gov
Studies have detected DBDPE in the sewage sludge of wastewater treatment plants, indicating that these facilities receive industrial discharges containing the compound. researchgate.netwikipedia.orgnih.gov The substance's low water solubility and tendency to adsorb to organic matter mean that it partitions to sludge during treatment processes. service.gov.uk This sludge, if applied to land or disposed of improperly, can then act as a source of environmental contamination.
Diffuse Emissions from Flame Retardant-Treated Products
Once incorporated into consumer and commercial goods, this compound does not remain entirely inert. Diffuse emissions from products treated with this flame retardant represent a significant and widespread release pathway. canada.ca Volatilization and the abrasion of microscopic particles from products during their service life contribute to its presence in indoor and outdoor environments. canada.ca
DBDPE is commonly found in electronic equipment, such as the plastic casings of televisions and computers, as well as in wires and cables. wikipedia.orghealthvermont.gov It is also used in textiles, adhesives, and sealants. canada.canih.gov Over time, dust particles containing DBDPE can be released from these products into the air and settle on surfaces. healthvermont.gov Consequently, house dust and indoor air have been identified as notable reservoirs of this flame retardant, leading to human exposure. canada.cahealthvermont.govnih.gov Studies have shown that the concentration of DBDPE in indoor dust can be significant, reflecting the prevalence of treated products in modern living spaces. nih.gov
| Product/Matrix | Key Findings | Reference |
|---|---|---|
| Electronic Equipment (e.g., TVs, computers) | Used in plastic casings, wires, and cables as a replacement for decaBDE. | wikipedia.orghealthvermont.gov |
| House Dust | Detected in numerous studies, indicating release from consumer products. Median levels have been reported to vary significantly based on location. | nih.govhealthvermont.govnih.gov |
| Children's Products | Detected in various children's items including toys made of plastic and foam. | healthvermont.govservice.gov.uk |
| Automotive Materials | Utilized in plastics and textiles within vehicles. | healthvermont.gov |
Waste Management and Recycling Operations
The end-of-life stage for products containing this compound presents another major route for its environmental release. miljodirektoratet.no Waste management and recycling operations, particularly those handling electronic waste (e-waste), are significant focal points for contamination. nih.gov E-waste recycling sites, especially in regions with less stringent environmental controls, have been shown to have elevated levels of DBDPE in the surrounding environment. nih.govnih.govepa.gov
During the dismantling and processing of e-waste, DBDPE can be released into the air, soil, and water. nih.gov Studies conducted near e-waste recycling facilities have found high concentrations of DBDPE in various environmental media, including sediment and biota. nih.govnih.gov For instance, a review highlighted that DBDPE contamination in China is particularly severe, with Guangdong Province, a major e-waste dismantling area, showing high levels. nih.gov The recycling of plastics containing this flame retardant can also lead to its incorporation into new products, perpetuating its presence in the market and the environment. service.gov.ukipen.org
| Location/Matrix | Concentration/Finding | Reference |
|---|---|---|
| E-waste recycling sites (South China) | Elevated levels detected in kingfishers and their prey fish. | nih.gov |
| Sediment near e-waste dismantling areas | Significantly higher concentrations compared to other regions. | nih.gov |
| Sewage sludge, wastewater, and seepage water | Detected in samples taken near combined metal recycling and car dismantling sites. | researchgate.net |
| Recycled plastic pellets | Analysis of plastic waste destined for recycling showed the presence of DBDPE. | miljodirektoratet.no |
Contributions from Legacy Product Disposal
The disposal of older products that were manufactured when certain flame retardants were more prevalent also contributes to the environmental load of these chemicals. While this compound is considered a "newer" or "emerging" flame retardant, it was introduced as an alternative to decabromodiphenyl ether (decaBDE). canada.caresearchgate.net As older electronics and other goods containing decaBDE reach the end of their life, their disposal in landfills or through incineration can release a cocktail of brominated compounds.
The presence of DBDPE in landfill leachate and in the vicinity of disposal sites is a concern. researchgate.net Its persistence means that once in the environment, it can remain for long periods, contributing to a legacy of contamination. rixing-bromide.comservice.gov.uk The slow degradation of products in landfills can lead to a gradual release of DBDPE over time. nih.gov Furthermore, the environmental fate of DBDPE is not fully understood, and there is potential for it to break down into other persistent and bioaccumulative substances. canada.ca The ongoing disposal of both new and older products containing this flame retardant ensures a continuous input into the environment.
Environmental Fate and Degradation Pathways of 1,2 Bis Pentabromophenoxy Ethane
Persistence Assessment in Environmental Compartments
Persistence is a key factor in assessing the environmental risk of a chemical. It refers to the length of time a compound remains in a particular environmental compartment before being broken down.
Due to its very low water solubility, DBDPE is expected to partition from water and adsorb strongly to organic matter in sediment and sewage sludges. service.gov.uk This behavior suggests that sediment can act as a long-term sink for this compound.
Studies have confirmed the presence of DBDPE in aquatic environments. For instance, an analysis of a sediment core from Lake Michigan revealed the presence of a related compound, 1,2-bis(2,4,6-tribromophenoxy)ethane (B127256) (TBE), with concentrations that increased over time. These concentrations were found to be approximately ten times higher than the sum of several major PBDE congeners (BDE-47, -99, and -100). nih.gov The compound is not readily biodegradable, and its persistence in sediment could lead to an accumulation over time, although this is not explicitly modeled in standard risk assessments. service.gov.uk Research in South China has also documented the presence of DBDPE in sediment and various aquatic organisms. researchgate.net
In terrestrial environments, DBDPE is also expected to be highly persistent. service.gov.uk Its tendency to adsorb strongly to soil organic matter limits its mobility but contributes to its long-term presence. service.gov.uk The persistence of DBDPE in soil is a significant factor when calculating predicted environmental concentrations, particularly in areas where sewage sludge is applied to land. service.gov.uk The presence of novel brominated flame retardants, including DBDPE, has been reported in various environmental compartments, including soil. researchgate.net
DBDPE can be released into the atmosphere and undergo long-range transport. It has been detected in ambient air samples across various locations in the United States. nih.gov The atmospheric concentrations of a related compound, TBE, were generally comparable to those of tetra- through hexabrominated diphenyl ethers. nih.gov
Abiotic Degradation Mechanisms
Abiotic degradation involves the breakdown of a chemical by non-biological processes, such as the action of sunlight.
Photolysis, or degradation by light, is a potential decomposition pathway for brominated flame retardants in the environment. nih.gov
The rate of photolytic degradation of DBDPE is highly dependent on the surrounding medium. When dissolved in organic solvents and exposed to light, DBDPE undergoes relatively rapid transformation. The degradation follows pseudo-first-order kinetics, with the rate varying significantly depending on the solvent. acs.org
Conversely, when DBDPE is incorporated into a solid polymer matrix, its photolytic stability increases dramatically. In a study using accelerated weatherometry, the half-life for the photolytic debromination of DBDPE in high-impact polystyrene (HIPS) was estimated to be over 200 years. Furthermore, no evidence of debromination was observed at all when it was embedded in a polypropylene (B1209903) impact copolymer. nih.gov This demonstrates that the polymer matrix offers significant protection from photolytic degradation, and that results from studies in solution are not directly applicable to real-world scenarios where the flame retardant is used in plastics. nih.gov The primary phototransformation pathway appears to be the cleavage of the carbon-bromine (C-Br) bond. researchgate.net
Interactive Data Table: Photodegradation Half-Life of DBDPE in Various Solvents
| Solvent | Half-Life (t½) | Kinetic Order |
| Toluene (B28343) | 4.6 minutes | Pseudo-first-order |
| Chlorobenzene (B131634) | 14.0 minutes | Pseudo-first-order |
| Dichloromethane (B109758) | 27.9 minutes | Pseudo-first-order |
| Benzyl alcohol | ~60 minutes | Pseudo-first-order |
Data sourced from a study on the photolytic transformation of DBDPE in different solvents. acs.org
Photolytic Transformation Studies
Identification and Characterization of Photolytic Transformation Products
The photolytic degradation of 1,2-Bis(pentabromophenoxy)ethane (DBDPE) results in a range of transformation products, primarily through a stepwise debromination process. nih.govresearchgate.net Under ultraviolet (UV) irradiation, DBDPE has been shown to degrade into lower brominated diphenyl ethanes (BDPEs). researchgate.net
Studies have identified several of these photolytic byproducts. The initial step in the degradation pathway is the formation of nona-brominated diphenyl ethanes (nona-BDPEs). nih.gov Subsequent decomposition of these nona-BDPEs leads to the formation of even lower brominated congeners, such as octa- and hepta-BDPEs. nih.gov Specifically, researchers have tentatively identified all three possible nona-BDPE isomers (BDPE 207, 208, and, in certain solvents, BDPE 206) and three predominant octa-BDPE congeners (BDPE 197, 201, and 202). acs.orgnih.gov
In addition to these debrominated BDPEs, the formation of oxygen-containing transformation products (OxyTPs) has also been verified. acs.orgnih.gov These OxyTPs are often dominated by octabrominated species and are thought to be tricyclic compounds with a nearly planar structure. acs.orgnih.gov The formation and quantity of these various transformation products can differ depending on the solvent used during photolysis. acs.orgnih.gov
It is important to note that while photolysis in dilute solutions can occur in minutes, the degradation of DBDPE within a polymer matrix, such as high-impact polystyrene (HIPS), is significantly slower, with an estimated half-life of over 200 years. nih.gov In such matrices, there has been no observed subsequent debromination to octabrominated or lower congeners. nih.gov
Influence of Environmental Conditions on Photolysis (e.g., solvents, humic substances)
The photolytic degradation rate of this compound (DBDPE) is significantly influenced by various environmental factors, most notably the surrounding medium (solvent) and the presence of humic substances.
Solvents: The choice of solvent has a profound effect on the photolysis half-life of DBDPE. nih.govacs.orgnih.gov Studies have demonstrated a wide range of degradation rates in different organic solvents. For instance, the half-life of DBDPE is significantly shorter in tetrahydrofuran (B95107) (THF) (t(1/2)=6.0 min) and toluene (t(1/2) = 4.6 min) compared to other solvents like n-hexane (t(1/2)=16.6 min), dichloromethane (t(1/2) = 27.9 min), and chlorobenzene (t(1/2) = 14.0 min). nih.govacs.orgnih.gov In a methanol (B129727)/water mixture, the degradation is considerably slower, with a half-life exceeding 240 minutes. nih.gov The degradation rates in different organic solvents have been observed to follow the order of acetone (B3395972) > toluene > n-hexane. researchgate.net It is suggested that the energy change in electron transfer between the solvent and the DBDPE molecule is a key factor influencing the degradation process. researchgate.net However, despite the significant impact on reaction rates, the type of solvent appears to have little effect on the distribution of degradation products. nih.gov
Humic Substances: Humic substances, which are natural organic matter present in soil and water, can also affect the photodegradation of DBDPE. nih.govresearchgate.net In a humic acid/water mixture, the half-life of DBDPE was observed to be between 30 and 60 minutes. nih.gov The presence of humic substances can have a dual role, acting as both photosensitizers and light-screeners. nih.govnih.gov While they can absorb light and potentially inhibit degradation, they can also promote the formation of reactive species that enhance photodegradation. nih.govmdpi.commdpi.com For DBDPE specifically, the presence of humic acid was found to influence its degradation, though the effect was not significantly different at varying concentrations of humic acid. researchgate.net
Thermal Degradation Processes
Decomposition Pathways under High Temperatures (e.g., polymer processing, fires)
This compound (DBDPE) exhibits high thermal stability, with an initial decomposition temperature reported to be in the range of 330°C to 390°C under a nitrogen atmosphere. rixingxincai.com The maximum degradation temperature can exceed 400°C. rixingxincai.com This stability is attributed to its molecular structure, which lacks the thermally labile ether linkages found in polybrominated diphenyl ethers (PBDEs). rixingxincai.com
During high-temperature processes such as polymer extrusion, injection molding, or in the event of a fire, DBDPE undergoes thermal decomposition. rixingxincai.comcetjournal.it Studies have shown that at temperatures around 340°C, the primary decomposition products are 2,4,6-tribromophenol (B41969) and vinyl-2,4,6-tribromophenyl ether. researchgate.net These are formed through either a radical chain reaction or a concerted mechanism involving the cleavage of its ether bond. researchgate.net Another proposed mechanism at temperatures up to approximately 680 K is a 1,3-hydrogen shift, which also leads to the formation of 2,4,6-tribromophenol and 1,3,5-tribromo-2-(vinyloxy)benzene. nih.gov
The interaction of DBDPE with the polymer matrix can influence its decomposition. For instance, in high-impact polystyrene (HIPS), DBDPE shows good miscibility and does not catalyze early degradation of the polymer. rixingxincai.com The primary decomposition pathway involves the cleavage of the C-Br bond, which releases hydrogen bromide (HBr) and forms char residues.
Formation of Brominated Byproducts (e.g., polybrominated dibenzodioxins and dibenzofurans)
A significant concern during the thermal degradation of brominated flame retardants is the potential formation of toxic polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs). semanticscholar.orginchem.org
Studies on the thermal decomposition of this compound (DBDPE) have shown that under certain conditions, these hazardous byproducts can be formed. researchgate.net When the primary decomposition products remain in the hot reaction zone for a prolonged period, secondary reactions can occur. researchgate.net These secondary reactions can lead to the formation of hydrogen bromide, ethylene (B1197577) bromide, polybrominated vinyl phenyl ethers, diphenyl ethers, and notably, polybrominated dibenzodioxins. researchgate.net
The formation of PBDDs and PBDFs is influenced by several factors, including temperature and the presence of other materials. inchem.org The optimal temperature range for PBDF formation from a series of pure flame retardants is between 600-900°C. inchem.org However, the presence of polymers can lower this formation temperature to around 400°C. inchem.org
It is important to note that the structural difference between DBDPE and polybrominated diphenyl ethers (PBDEs), specifically the absence of an ether linkage in DBDPE's backbone, is thought to make it less prone to the formation of dioxins and furans compared to PBDEs. rixingxincai.com Nevertheless, the potential for their formation under specific high-temperature conditions exists. researchgate.net
Biotic Degradation Mechanisms
Anaerobic Biodegradation Studies
Comprehensive searches of available scientific literature indicate a significant data gap regarding the anaerobic biodegradation of this compound. service.gov.uk Currently, no experimental studies have been published that specifically investigate the degradation of this compound under anaerobic conditions, such as those found in sediment or certain wastewater treatment processes. service.gov.uk While the possibility of reductive debromination—a process where bromine atoms are removed from the molecule under reducing conditions—has been considered as a potential degradation pathway, this remains a theoretical consideration without experimental verification. service.gov.uk
Microbial Transformation Pathways and Metabolite Formation
In line with the lack of anaerobic biodegradation data, specific microbial transformation pathways and the resulting metabolites have not been identified. The compound is generally considered to be not readily biodegradable. service.gov.uk Consequently, the formation of degradation products from microbial action in the environment has not been documented in available research.
Environmental Transport and Partitioning Mechanisms
The environmental transport and partitioning of this compound are primarily dictated by its very low water solubility and high affinity for organic matter. service.gov.uk
Particle-Bound Transport Dynamics and Long-Range Transport Potential
Due to its physical properties, this compound is expected to adsorb strongly to particulate matter in the atmosphere. service.gov.uk Its movement through the air is therefore governed by the wet and dry deposition of these particles rather than by its volatility. service.gov.uk This association with airborne particulates creates a potential for long-range environmental transport. service.gov.uk Particles with diameters in the range of 0.1 to 1 µm can have an atmospheric half-life of approximately one week, which is sufficient time for them to be transported over thousands of kilometers from their point of emission. service.gov.uk
Partitioning Behavior in Multi-Compartment Systems (e.g., soil-air, sediment-water)
The compound's very low water solubility and high lipophilicity cause it to partition strongly from water into solid matrices. It is expected to adsorb strongly to the organic fraction of sediment, soil, and sewage sludge. service.gov.uk This behavior significantly reduces its mobility in aqueous systems and its potential for volatilization from water surfaces. An estimated air-water partitioning coefficient (Kair-water) of 5.69 x 10⁻⁴ further suggests that volatilization is not a significant environmental transfer mechanism from aquatic environments. service.gov.uk
Table 1: Environmental Partitioning Properties of this compound
| Property | Value/Description | Implication | Source |
|---|---|---|---|
| Water Solubility | Very low | Low mobility in aqueous systems; tendency to partition to solids. | service.gov.uk |
| Adsorption | Strongly adsorbs to organic matter in sediment, soil, and sludge. | Accumulates in solid environmental compartments. | service.gov.uk |
Modeling of Environmental Distribution and Transport
To understand its potential distribution in the environment, fugacity modeling has been employed. Specifically, a generic level III, four-compartment fugacity model (EQC v1.01) was used to assess how this compound might be distributed among air, water, sediment, and soil following its release. service.gov.uk Such models are crucial for predicting the ultimate fate of persistent substances by simulating their partitioning behavior between different environmental media. service.gov.uk
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
Bioaccumulation and Trophic Transfer of 1,2 Bis Pentabromophenoxy Ethane
Bioaccumulation Potential in Aquatic Organisms
The potential for 1,2-Bis(pentabromophenoxy)ethane and its related compounds to accumulate in aquatic life is a key area of environmental risk assessment.
Uptake and Accumulation in Aquatic Invertebrates (e.g., Daphnia)
Specific data on the uptake and accumulation of this compound in aquatic invertebrates like Daphnia are limited. While short-term toxicity tests on Daphnia have not shown observable effects, the actual extent of its bioaccumulation behavior remains unclear due to a lack of reliable data. service.gov.uk This is partly attributed to the compound's very low water solubility, which makes such studies challenging to conduct. service.gov.uk
Bioconcentration and Bioaccumulation in Fish Species (e.g., Zebrafish, Kingfishers)
Studies have investigated the bioaccumulation of related brominated flame retardants in various fish species. For instance, research on 1,2-bis(2,4,6-tribromophenoxy)ethane (B127256) (BTBPE), a structurally similar compound, has provided insights into its behavior in aquatic vertebrates.
In a study focusing on an electronic waste-recycling site in South China, BTBPE was detected in prey fish of the common kingfisher (Alcedo atthis). nih.gov Another study involving dietary exposure of juvenile rainbow trout (Oncorhynchus mykiss) to BTBPE calculated a biomagnification factor, suggesting a high potential for this compound to be magnified in aquatic food webs. nih.govncats.io
Research on zebrafish (Danio rerio) has also contributed to understanding the fate of these compounds, although much of the focus has been on biotransformation pathways. nih.gov The lipophilic nature of these compounds means they tend to accumulate in fatty tissues.
Bioaccumulation Potential in Terrestrial Organisms
The transfer of this compound from the environment into terrestrial organisms is another critical aspect of its ecological risk profile.
Uptake and Accumulation in Soil Invertebrates (e.g., Earthworms)
Information regarding the bioaccumulation of this compound in soil invertebrates such as earthworms is scarce. While high concentrations of the compound in soil have been shown to cause some toxicity to earthworms, a reliable bioconcentration factor (BCF) for earthworms has not been established. service.gov.uk The absence of this data makes it difficult to accurately model the transfer of this compound from soil to organisms higher up the terrestrial food chain. service.gov.uk
Bioaccumulation in Terrestrial Wildlife
Studies on terrestrial wildlife have provided evidence of the bioaccumulation of related brominated flame retardants. In male Sprague-Dawley rats administered a single oral dose of radiolabelled BTBPE, tissue retention was minimal, with the majority of the compound being excreted. nih.gov However, the highest concentrations of the retained compound were found in lipophilic tissues such as adipose tissue, adrenal glands, and skin. nih.gov
Piscivorous birds, which link aquatic and terrestrial ecosystems, have also been a focus of research. A study on common kingfishers from an e-waste recycling site found a median concentration of 7.7 ng/g lipid weight of BTBPE in their bodies. nih.govresearchgate.net
Table 1: Median Concentration of BTBPE in Kingfishers (Data sourced from a study at an electronic waste-recycling site in South China)
| Species | Tissue | Median Concentration (ng/g lipid weight) |
| Common Kingfisher (Alcedo atthis) | Body | 7.7 |
This interactive table provides a summary of the median concentration of BTBPE found in common kingfishers.
Trophic Transfer and Biomagnification in Food Webs
Trophic transfer and biomagnification are key processes that can lead to elevated concentrations of persistent organic pollutants in top predators.
Research has demonstrated the potential for biomagnification of compounds related to this compound. A study on the dietary exposure of juvenile rainbow trout to BTBPE resulted in a derived biomagnification factor (BMF) of 2.3 ± 0.9, indicating a significant potential for this chemical to be magnified in aquatic food webs. nih.gov
In the food web of an e-waste recycling location, the biomagnification of BTBPE from prey fish to the common kingfisher was investigated. The average BMFs for BTBPE in this predator-prey relationship ranged from 1.90 to 3.60. nih.gov These values are comparable to or even greater than those for some lower brominated diphenyl ethers, highlighting the potential environmental risk of this compound. nih.gov
Due to the lack of a reliable bioconcentration factor for earthworms, it is currently not possible to estimate the risks for the terrestrial food chain through secondary poisoning. service.gov.uk
Table 2: Biomagnification Factors (BMFs) for BTBPE
| Predator/Prey | Food Web | Average BMF Range |
| Kingfisher / Prey Fish | Aquatic (e-waste site) | 1.90 - 3.60 |
| Rainbow Trout / Diet | Aquatic (Lab study) | 2.3 ± 0.9 |
This interactive table summarizes the biomagnification factors for BTBPE in different food web scenarios.
Accumulation across Trophic Levels
The potential for this compound to accumulate in organisms and transfer through the food web is a key area of environmental concern. service.gov.uk Research indicates that its low water solubility and strong tendency to adsorb to organic matter, such as sediment and soil, are significant factors in its environmental distribution. service.gov.uk
While some studies suggest a potential for bioaccumulation, others have found low biomagnification factors (BMFs) in certain aquatic species. For instance, a study on zebrafish (Danio rerio) showed BMFs of less than 1 in all tissues, indicating a low potential for bioaccumulation in this species. nih.gov The function and lipid content of individual tissues are considered important factors influencing the distribution of the compound within an organism. nih.gov
Further research is needed to fully understand the trophic transfer dynamics of this compound in various ecosystems. The table below summarizes findings on the accumulation of this compound.
Table 1: Accumulation of this compound in Biota
| Species | Tissue | Finding |
|---|---|---|
| Zebrafish (Danio rerio) | Muscle, Liver, Gonads, Brain | Linear accumulation observed, with the fastest depuration rate in the liver. Biomagnification factors (BMFs) were less than 1 in all tissues. nih.gov |
| Rat | Liver, Adrenal Gland | Accumulation was observed after 10 daily oral doses. researchgate.net |
Maternal Transfer Studies in Vertebrates
The transfer of this compound from mother to offspring has not been extensively studied. However, research on its absorption and distribution provides some insights. Following oral administration in rats, the vast majority of the compound is excreted in the feces, with minimal tissue retention. nih.gov This suggests that the amount available for maternal transfer might be limited.
Further investigation is required to specifically address the potential for and mechanisms of maternal transfer of this compound in various vertebrate species.
Identification and Retention of Metabolites in Biota
The metabolism of this compound appears to be limited in mammals. nih.gov In studies with rats, the parent compound was the primary substance recovered in feces, indicating poor absorption and minimal metabolic transformation. researchgate.net
However, there is evidence to suggest that some metabolic activation may occur. The presence of non-extractable radioactivity in the feces of rats suggests that the compound could be metabolically activated and bind to fecal proteins or lipids. nih.gov
Research on the photolytic degradation of this compound has identified several debrominated intermediates. researchgate.net These degradation products, such as nona-, octa-, and hepta-BDPEs, could potentially be formed in the environment and subsequently taken up by organisms. researchgate.net
A study on the in vitro metabolism of other brominated flame retardants, TBB and TBPH, in human and rat tissues found that TBB was consistently metabolized to 2,3,4,5-tetrabromobenzoic acid (TBBA). nih.gov In contrast, no metabolites of TBPH were detected under the same conditions. nih.gov While not directly about this compound, this highlights that metabolic pathways can vary significantly even among structurally related flame retardants.
The table below lists the chemical compounds mentioned in this article.
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Decabromodiphenyl ethane (B1197151) (DBDPE) |
| 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE) |
| 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB) |
| bis(2-ethylhexyl) 2,3,4,5-tetrabromophthalate (TBPH) |
| 2,3,4,5-tetrabromobenzoic acid (TBBA) |
| nona-BDPEs |
| octa-BDPEs |
Analytical Methodologies for 1,2 Bis Pentabromophenoxy Ethane Determination
Extraction Techniques from Diverse Environmental Matrices
The initial step in the analytical workflow is the extraction of 1,2-Bis(pentabromophenoxy)ethane from solid and liquid environmental samples like sediment, soil, sludge, and water. The choice of extraction technique is critical and depends on the matrix type and the physicochemical properties of the analyte.
Solid-Phase Extraction (SPE) Methods
Solid-Phase Extraction (SPE) is a widely used technique for the pre-concentration and purification of analytes from liquid samples. researchgate.net For compounds like BFRs in water samples, SPE offers an efficient alternative to traditional liquid-liquid extraction by minimizing solvent consumption and preventing the formation of emulsions. nih.gov
The methodology involves passing a liquid sample through a cartridge containing a solid adsorbent. For non-polar compounds like this compound, a reversed-phase sorbent such as a cross-linked polystyrene-based polymer is often employed. nih.gov The analytes are retained on the sorbent while more polar components of the matrix pass through. The retained analytes are then eluted with a small volume of an appropriate organic solvent. nih.gov
Interactive Table: General Parameters for SPE of Brominated Flame Retardants (Note: Data specific to this compound is not available in the reviewed literature. The following table illustrates typical parameters for related compounds like PBDEs.)
5.1.2. Pressurized Liquid Extraction (PLE) ApproachesPressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is a powerful technique for extracting analytes from solid and semi-solid samples. mdpi.com It utilizes elevated temperatures and pressures to increase the efficiency and speed of the extraction process, significantly reducing solvent consumption compared to traditional methods like Soxhlet extraction. nih.govnih.gov
In a study optimizing the analysis of various new BFRs, including the structurally similar BTBPE and decabromodiphenyl ethane (B1197151) (DBDPE) in sediments, PLE was the chosen extraction technique. nih.govvliz.be The operational settings involved an extraction temperature of 70 °C and a pressure of 2,000 psi, using a mixture of n-hexane and acetone (B3395972) as the solvent. vliz.be The high temperature decreases the viscosity of the solvent and increases the solubility of the analyte, while the high pressure keeps the solvent in its liquid state, allowing for faster diffusion into the sample matrix. mdpi.com
PLE also offers the possibility of combining extraction and clean-up in a single step by incorporating adsorbents like Florisil or silica (B1680970) gel directly into the extraction cell. nih.gov
Interactive Table: General Parameters for PLE of Brominated Flame Retardants (Note: Data specific to this compound is not available in the reviewed literature. The following table illustrates typical parameters for related compounds.)
5.1.3. Traditional Solvent Extraction MethodologiesConventional solvent extraction techniques, such as Soxhlet extraction, have long been the standard for isolating persistent organic pollutants from solid environmental samples. nih.gov This method involves the continuous washing of a solid sample with a distilled solvent, ensuring a thorough extraction. For BFRs, common solvents include toluene (B28343) or mixtures like hexane (B92381)/acetone. smolecule.comnih.gov
While effective, Soxhlet extraction is time-consuming and requires large volumes of organic solvents. nih.gov For instance, a method for the simultaneous analysis of several BFRs in soil employed accelerated solvent extraction (a form of PLE) as a more efficient alternative to traditional methods. nih.gov However, in the absence of advanced instrumentation, traditional methods remain a viable option.
Sample Clean-up and Fractionation Procedures
Following extraction, the resulting extract contains the analyte of interest along with a variety of co-extracted matrix components (e.g., lipids, sulfur) that can interfere with subsequent chromatographic analysis. Therefore, a clean-up step is essential.
Silica Gel Column Chromatography Applications (e.g., activated, acidified)
Silica gel chromatography is a widely used adsorption chromatography technique for purifying sample extracts. vertexeng.com Silica gel is a polar adsorbent, and its activity can be modified by activation (heating) or deactivation (adding water). epa.gov For the clean-up of BFRs, multi-layer silica gel columns are often employed, which may include layers of activated silica, and silica impregnated with sulfuric acid or potassium hydroxide (B78521) to remove different types of interferences. nih.gov
For example, a common procedure involves packing a chromatographic column with layers of neutral, acidic, and/or basic silica gel. nih.govitrcweb.org The sample extract is loaded onto the column, and elution is performed with non-polar solvents like hexane. The non-polar BFRs pass through the column while more polar interfering compounds are retained. itrcweb.org The effectiveness of the clean-up can be critical, as natural organic matter in samples like peat or organic soils can cause significant interference in hydrocarbon analyses. alsglobal.comesaa.org
Interactive Table: Example of Silica Gel Column Composition for BFR Cleanup (Note: This is a general example; specific applications for this compound are not detailed in the reviewed literature.)
5.2.2. Florisil Column Chromatography ApplicationsFlorisil, a synthetic magnesium silicate, is another polar adsorbent frequently used in column chromatography for the clean-up of environmental extracts, particularly for the removal of pesticides and polar lipids. sorbtech.comsigmaaldrich.comwelch-us.com Its high selectivity makes it valuable for isolating a wide range of compounds. sorbtech.com
In the analysis of BFRs, Florisil can be used to separate the analytes from co-extracted fats. nih.gov A study on PBDEs in fish samples used Florisil as a fat retainer directly within the PLE cell. nih.gov In traditional column chromatography, Florisil is activated by heating and packed into a column. The sample extract is then applied and eluted with solvents of increasing polarity. For instance, a method for separating polychlorinated biphenyls (PCBs) involved elution with hexane, followed by mixtures of dichloromethane (B109758) and hexane to fractionate compounds based on their polarity. epa.gov Given the structural similarities, a comparable approach could be adapted for the fractionation of this compound.
Multi-step Clean-up Strategies
Effective determination of this compound in complex samples like sediments and suspended particulate matter requires a multi-pronged clean-up approach to isolate the analyte from matrix interferences. A common strategy involves an initial pressurized liquid extraction, followed by a sequence of purification steps. nih.gov
One established multi-step clean-up protocol includes:
Gel Permeation Chromatography (GPC): This technique separates molecules based on their size. It is effective in removing high-molecular-weight compounds from the sample extract. nih.gov For brominated flame retardants, including this compound, GPC is a non-destructive clean-up method that assesses the elution profile and recovery of the target analytes. nih.gov
Solid Phase Extraction (SPE) on Oasis™ HLB Cartridges: Following GPC, the extract is further purified using SPE. Oasis™ HLB, a polymeric sorbent, is utilized to retain the analytes of interest while other matrix components are washed away. nih.gov The process involves conditioning the cartridge, loading the sample, washing away impurities, and finally eluting the purified analytes. nih.gov
SPE on Silica Cartridges: A subsequent SPE step using silica gel columns is often employed to remove any remaining interferences. nih.gov This step further refines the extract before instrumental analysis.
This comprehensive clean-up strategy has demonstrated high recoveries of over 85% for this compound and other brominated flame retardants. nih.gov
Advanced Instrumental Analysis Techniques
Following thorough clean-up, advanced instrumental techniques are employed for the final identification and quantification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of semi-volatile compounds like this compound. researchgate.netnih.gov The compound is first separated from other components in the sample based on its volatility and interaction with the chromatographic column, and then detected and quantified by the mass spectrometer. researchgate.net The identification of this compound in environmental samples is confirmed by comparing its gas chromatographic retention time and mass spectrum with those of an authentic standard. nih.gov
Electron Capture Negative Ionization (ECNI) is a soft ionization technique used in GC-MS that offers high selectivity and sensitivity for electrophilic compounds, such as halogenated flame retardants. nih.gov In ECNI, thermal electrons are captured by the analyte molecules, leading to the formation of negative ions with minimal fragmentation. nih.gov This results in a low background signal and consequently, lower detection limits compared to other ionization methods. nih.gov
For the analysis of this compound, GC-ECNI-MS is a highly effective method. nih.gov The high sensitivity of ECNI allows for the detection of trace levels of the compound in environmental samples. nih.govnih.gov The choice of reagent gas, such as methane (B114726) or nitrogen, can influence the ionization process and the resulting sensitivity. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of an analyte and distinguishes it from other compounds with the same nominal mass. researchgate.net This capability is particularly valuable for the unambiguous identification of this compound in complex environmental matrices. nih.gov
A developed GC-HRMS method for the simultaneous determination of several alternative flame retardants, including this compound, in soil samples has shown excellent sensitivity, with a method detection limit of 0.41 picograms. nih.gov The high resolving power of the mass spectrometer enables precise quantification and confirmation of the analyte's identity. researchgate.netnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Liquid chromatography-mass spectrometry (LC-MS) is another powerful analytical technique used for the determination of a wide range of compounds, including flame retardant metabolites. nih.govnih.gov It is particularly useful for analyzing compounds that are not amenable to GC due to their low volatility or thermal instability. nih.gov LC-MS methods circumvent the need for chemical derivatization that is often required for GC analysis of certain compounds. nih.gov
Atmospheric Pressure Photoionization (APPI) is an ionization technique that is particularly effective for the analysis of nonpolar and hydrophobic compounds that are difficult to ionize by more common techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI). nih.gov APPI utilizes photons to ionize the analyte molecules, often with the assistance of a dopant to promote charge transfer reactions. nih.gov
When coupled with tandem mass spectrometry (MS/MS), APPI provides a highly selective and sensitive method for the quantification of target analytes. nih.gov The use of APPI-MS/MS has been explored for the analysis of various hydrophobic compounds, demonstrating its potential for the determination of this compound. nih.govdphen1.com The technique offers the advantage of high sensitivity and the ability to analyze compounds that are challenging for other ionization methods. dphen1.com
Complementary Spectroscopic and Chromatographic Techniques (e.g., HPLC, FT-IR, NMR, UV-vis)
The determination of this compound, also known as Decabromodiphenyl Ethane (DBDPE), relies on a suite of advanced analytical techniques. While gas chromatography-mass spectrometry (GC-MS) is commonly employed, other spectroscopic and chromatographic methods provide complementary and sometimes primary analysis capabilities.
High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for the quantitative determination of DBDPE. A specific method has been developed utilizing a Zorbax C18 reverse-phase column with a mobile phase consisting of a methanol-tetrahydrofuran mixture (70:30, v/v) at a flow rate of 0.8 mL/min. chrom-china.comnih.govpopline.org Detection is typically achieved using a UV detector set to a wavelength of 230 nm. chrom-china.comnih.govpopline.org This approach is suitable for quality control in industrial production. chrom-china.comnih.govpopline.org For complex environmental matrices like marine sediments, HPLC coupled with atmospheric pressure chemical ionization tandem mass spectrometry (APCI-MS/MS) provides enhanced selectivity and sensitivity, allowing for the detection of trace levels of the compound.
Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR spectroscopy is primarily used for the qualitative identification and structural confirmation of this compound. The technique provides a unique "fingerprint" based on the absorption of infrared radiation by the molecule's specific chemical bonds. While powerful for confirming the identity of the pure substance or major components in a mixture, its application for quantitative analysis in complex environmental or biological samples is limited due to lower sensitivity and significant spectral overlap from matrix components.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Similar to FT-IR, NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound. Both ¹H (proton) and ¹³C NMR can provide detailed information about the molecular structure, confirming the arrangement of atoms within the molecule. While quantitative NMR (qNMR) is a recognized analytical method, its application for determining trace concentrations of DBDPE in complex samples is not commonly reported, as it generally requires higher concentrations compared to chromatographic methods.
UV-Visible Spectroscopy (UV-vis): UV-vis spectroscopy is most effectively used as a detection method following chromatographic separation, as in HPLC-UV systems. chrom-china.comnih.govpopline.org this compound exhibits UV absorbance at specific wavelengths, with 230 nm being utilized for quantification post-separation. chrom-china.comnih.govpopline.org Direct UV-vis analysis of complex samples is generally not feasible due to the lack of selectivity, as numerous other compounds present in the matrix may absorb light in the same wavelength region, leading to significant interference.
Method Validation and Quality Assurance in Analysis
Rigorous method validation and quality assurance are paramount to ensure that the data generated from the analysis of this compound are reliable, accurate, and reproducible.
Assessment of Limit of Detection and Quantification
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical performance characteristics of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with a stated level of precision and accuracy. These limits are highly dependent on the analytical technique, the instrument used, and the sample matrix.
For instance, an HPLC-UV method developed for industrial quality control reported an LOD of 0.2 mg/L. chrom-china.comnih.govpopline.org In environmental water analysis, one study reported a limit of detection of 0.415 µg/L and a limit of quantitation of 0.8 µg/L. service.gov.uk For more complex matrices like sediment, the LOQ can be higher, with one report citing a value of 100 mg/kg. service.gov.uk More sensitive techniques like HPLC-APCI-MS/MS can achieve much lower limits; while DBDPE was below the LOQ in one study on marine sediments, the method achieved an LOQ as low as 0.035 ng/g for the related compound BTBPE.
| Analytical Technique | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPLC-UV | Industrial Solution | 0.2 mg/L | Not Reported | chrom-china.comnih.govpopline.org |
| Not Specified | Water | 0.415 µg/L | 0.8 µg/L | service.gov.uk |
| HPLC | Sediment | Not Reported | 100 mg/kg | service.gov.uk |
| HPLC | Water | Not Reported | 1 mg/L | service.gov.uk |
| HPLC-APCI-MS/MS | Marine Sediment | Not Reported | < LOQ |
Evaluation of Analytical Precision and Accuracy (e.g., recoveries, within- and between-day precision)
Precision refers to the closeness of agreement between independent test results, often expressed as the relative standard deviation (RSD), while accuracy refers to the closeness of the measured value to the true value, often assessed through recovery studies using spiked samples.
A validated HPLC-UV method demonstrated high accuracy and precision, with a recovery of over 96% and an RSD of 4.0%. chrom-china.comnih.govpopline.org In another study validating a rapid clean-up method for sediments, matrix-spiked samples and Standard Reference Materials were used to confirm acceptable accuracy and repeatability for DBDPE. nih.gov
| Analytical Technique | Matrix | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| HPLC-UV | Industrial Solution | > 96% | 4.0% | chrom-china.comnih.govpopline.org |
| Automated Clean-up/GC-MS | Sediment | Acceptable | Acceptable | nih.gov |
Application of Isotope Dilution Quantification Strategies
Isotope dilution mass spectrometry is a premier quantification strategy, particularly for trace analysis in complex matrices. This technique involves adding a known amount of a stable, isotopically-labeled version of the analyte (e.g., ¹³C-DBDPE) to the sample prior to extraction and cleanup. The labeled standard acts as an internal standard that behaves almost identically to the native analyte throughout the entire analytical process.
By measuring the ratio of the native analyte to the labeled standard in the final mass spectrometric analysis, it is possible to achieve highly accurate quantification. This approach effectively corrects for analyte losses that may occur during sample preparation steps and compensates for variations in instrument response and matrix-induced signal suppression or enhancement.
Characterization of Matrix Effects and Interferences
Matrix effects occur when components of the sample, other than the analyte of interest, interfere with the measurement process, causing either suppression or enhancement of the analytical signal. These effects are a significant challenge in environmental analysis.
Chromatographic techniques like HPLC and GC are essential for separating this compound from a multitude of other compounds present in the sample extract, thereby minimizing interferences at the detector. However, co-eluting matrix components can still affect ionization efficiency in mass spectrometry. The use of isotope dilution is the most effective way to correct for these unavoidable matrix effects. In thermal analysis methods like thermal desorption-GC-MS, a different type of interference can occur, where the high temperatures can cause the DBDPE molecule to degrade, potentially forming lower brominated diphenylethanes, which could interfere with accurate quantification. dioxin20xx.org
Ecotoxicological Mechanisms and Pathways of 1,2 Bis Pentabromophenoxy Ethane
Cellular and Molecular Responses in Ecological Receptors
The interaction of 1,2-bis(pentabromophenoxy)ethane with biological systems can trigger a cascade of cellular and molecular responses in ecological receptors. These responses are key to understanding the substance's potential for environmental harm.
Gene Expression Alterations
Exposure to this compound has been shown to alter the expression of various genes in ecological receptors. In mouse oocytes, exposure led to the downregulation of antioxidant-related genes, specifically Sod2 and Gpx1. nih.gov Furthermore, the expression of genes related to apoptosis, such as Bax and Caspase3, was significantly upregulated, while the anti-apoptotic gene Bcl-2 was downregulated. nih.gov
Studies in zebrafish have also revealed transcriptional changes. For instance, exposure to DBDPE resulted in alterations in the expression of genes related to the hypothalamic-pituitary-gonad-liver axis. acs.org Life-cycle exposure in zebrafish has been linked to transgenerational epigenetic alterations, with changes in the DNA methylation levels in the promoter regions of certain genes. nih.gov Specifically, these changes included hypomethylation of the corticotropin-releasing hormone (crh) gene and hypermethylation of the UDP glucuronosyltransferase 1 family member ab (ugt1ab) gene in the F2 generation, which were suggested to be inherited from the F1 generation. nih.gov
Protein Modulation
This compound can modulate the activity and expression of various proteins, particularly those involved in detoxification and metabolism. In vitro studies using freshly isolated hepatocytes from male brown trout demonstrated that DBDPE induces the activity of ethoxyresorufin-O-deethylase (EROD), a cytochrome P450 enzyme, at lower concentrations. normandata.eunih.gov However, at higher concentrations, an inhibitory effect on EROD activity was observed. normandata.eunih.gov In contrast, the activity of uridinediphosphoglucuronosyltransferase (UDPGT), a phase II metabolizing enzyme, was induced without any signs of inhibition even at the highest tested concentrations. normandata.eunih.gov
In a 28-day study with Sprague-Dawley rats, exposure to DBDPE led to the down-regulation of pregnane (B1235032) X receptor (PXR), constitutive androstane (B1237026) receptor (CAR), and cytochrome P450 3A (CYP3A) expression in the liver. nih.gov Furthermore, a study on developing zebrafish showed that exposure to DBDPE could decrease the protein abundances of α1-tubulin and synapsin-2a. doaj.org
Oxidative Stress Induction
A significant ecotoxicological mechanism of this compound is the induction of oxidative stress. nih.gov Studies on human normal hepatocyte (L-02) cells have shown that exposure to DBDPE leads to an increase in the generation of reactive oxygen species (ROS) and levels of malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov Concurrently, a decrease in the content of glutathione (B108866) (GSH) and the activity of superoxide (B77818) dismutase (SOD), key components of the cellular antioxidant defense system, was observed. nih.gov These findings suggest that DBDPE can disrupt the cellular redox balance, leading to oxidative damage. nih.gov
Further evidence of oxidative stress induction comes from a study on mouse oocytes, which reported impaired mitochondrial function and subsequent oxidative damage upon exposure to DBDPE. nih.gov In the octopus Amphioctopus fangsiao, DBDPE exposure triggered oxidative stress in both the gut and the digestive gland. nih.gov
Receptor-Mediated Effects
This compound has been shown to exert effects through receptor-mediated pathways, particularly as an endocrine disruptor. In isolated male fish hepatocytes, DBDPE caused a significant induction of vitellogenin, an egg yolk precursor protein, which is a well-established biomarker for estrogenic activity. normandata.eunih.gov This suggests that DBDPE can act as an estrogen receptor agonist.
Furthermore, there is evidence of thyroid system disruption. Life-time exposure of zebrafish to DBDPE resulted in anxiety-like behavior in unexposed offspring, which was linked to alterations in thyroid hormones. nih.gov These thyroid disruptions in the offspring were attributed to the excessive transfer of thyroid hormone from the parent generation to the eggs and inherited epigenetic changes. nih.gov
In Vitro Ecotoxicological Modeling and Assessment
In vitro models, particularly cell line studies, are valuable tools for investigating the ecotoxicological mechanisms of chemicals like this compound in a controlled environment.
Application of Cell Line Studies in Mechanistic Research
Cell line studies have been instrumental in elucidating the cellular and molecular mechanisms of this compound toxicity. For example, the use of freshly isolated hepatocytes from brown trout has provided detailed insights into the modulation of detoxification enzymes and the estrogenic potential of DBDPE. normandata.eunih.gov These studies demonstrated a clear dose-response relationship for the induction of vitellogenin and the differential effects on EROD and UDPGT activity. nih.gov
Table 1: In Vitro Effects of this compound on Brown Trout Hepatocytes
| Endpoint | Effect | Concentration | Reference |
| Vitellogenin Induction | Significant induction | Starting at 6.3 µg/L | normandata.eu |
| EROD Activity | Significant increase | Up to 12.5 µg/L | normandata.eu |
| EROD Activity | Inhibition | At 25 µg/L | normandata.eu |
| UDPGT Activity | Increasing trend | Up to 50 µg/L | normandata.eu |
This table is interactive. Click on the headers to sort.
Similarly, studies using the human normal hepatocyte cell line, L-02, have been crucial in identifying oxidative stress and endoplasmic reticulum stress as key mechanisms of DBDPE-induced hepatotoxicity. nih.gov These cells showed decreased viability, ultrastructural damage, and apoptosis following exposure. nih.gov The use of specific inhibitors in these cell cultures helped to confirm the roles of oxidative and endoplasmic reticulum stress in the observed toxic effects. nih.gov
Elucidation of Mechanistic Pathways of Observed Effects (e.g., intestinal barrier function disruption by related compounds)
Direct research into the specific mechanistic pathways of toxicity for this compound is not extensively available. However, studies on structurally similar BFRs offer potential insights. For instance, research on the related compound 1,2-bis(2,4,6-tribromophenoxy)ethane (B127256) (BTBPE) has demonstrated the potential for BFRs to disrupt intestinal barrier function. A 2024 study showed that BTBPE exposure in rats led to inflammation, necroptosis (a form of programmed cell death), and the destruction of tight junctions and the mucus layer in the jejunum and ileum. nih.gov This disruption was found to be mediated through the activation of the IRX3/NOS2 axis. nih.gov
Another related compound, Decabromodiphenyl ether (BDE-209), which this compound was designed to replace, has also been studied for its effects on the gut. wikipedia.org Exposure to decabromodiphenyl ethane (B1197151) in a simulator of the human intestinal microbial ecosystem (SHIME) was found to alter the composition and metabolic function of the gut microbial community, suggesting potential intestinal damage. nih.gov
While these findings relate to similar but distinct chemicals, they highlight a potential area of concern for this compound, underscoring the need for further investigation into its own specific mechanisms of toxicity. The high molecular weight of this compound may limit its absorption from the gastrointestinal tract, which could in turn reduce its systemic toxicity. nih.gov
Inter-species Sensitivity and Comparative Ecotoxicology
The sensitivity to this compound appears to vary across different species and environmental compartments. Due to its very low water solubility, it is challenging to test in aquatic environments. service.gov.uk
Aquatic Organisms: Short-term aquatic toxicity tests on fish, Daphnia, and algae have shown no observed effects. service.gov.uk Similarly, long-term exposure to two species of sediment-dwelling organisms did not result in observable negative impacts. service.gov.uk This suggests a relatively low hazard potential for aquatic life under current testing conditions.
Terrestrial Organisms: In contrast, relatively high concentrations of this compound in soil have demonstrated some toxicity in certain plants and earthworms. service.gov.uk This indicates that the terrestrial ecosystem may be more vulnerable to the effects of this compound.
Birds: Studies on kingfishers from an electronic waste recycling site in South China revealed the presence of 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE) and decabromodiphenyl ethane (DBDPE). The biomagnification factors (BMFs) for BTBPE were found to be comparable to or even greater than those for some polybrominated diphenyl ethers (PBDEs), suggesting a potential for high environmental risk. researchgate.net
Mammals: The substance is considered to have low toxicity to mammals. service.gov.uk Studies in rats with radiolabeled 1,2-bis(2,4,6-tribromophenoxy)ethane showed that the compound was poorly absorbed from the gastrointestinal tract, with the majority excreted in the feces as the parent compound. nih.gov
The following table summarizes the observed effects of this compound and related compounds on various species.
| Species/Organism | Compound | Observed Effects |
| Fish, Daphnia, Algae | This compound | No effects observed in short-term aquatic toxicity tests. service.gov.uk |
| Sediment-dwelling organisms | This compound | No effects observed in long-term exposure studies. service.gov.uk |
| Plants, Earthworms | This compound | Some toxicity observed at relatively high soil concentrations. service.gov.uk |
| Rats | 1,2-bis(2,4,6-tribromophenoxy)ethane | Inflammation, necroptosis, and disruption of intestinal barrier function. nih.gov |
| Kingfishers | 1,2-bis(2,4,6-tribromophenoxy)ethane | Potential for high biomagnification. researchgate.net |
| Zebrafish (male) | 1,2-bis(2,4,6-tribromophenoxy)ethane | Impaired mating behavior, reduced reproductive success, and decreased sperm quality. nih.gov |
Mixture Toxicity and Co-contaminant Interactions in Ecological Systems
There is a significant lack of research on the mixture toxicity and co-contaminant interactions of this compound in ecological systems. Brominated flame retardants are often found in the environment alongside a complex mixture of other pollutants, including other BFRs, heavy metals, and persistent organic pollutants. nih.govepa.gov The combined effects of these mixtures can be additive, synergistic, or antagonistic, leading to unpredictable consequences for ecosystems.
Regulatory Frameworks and Management Strategies for 1,2 Bis Pentabromophenoxy Ethane
International and National Regulatory Status
The growing body of scientific evidence on the persistence, bioaccumulation, and potential toxicity of 1,2-Bis(pentabromophenoxy)ethane has prompted regulatory bodies worldwide to take action.
Classification as a Substance of Very High Concern (SVHC)
The European Chemicals Agency (ECHA) has identified this compound (DBDPE) as a substance that is under consideration for identification as a Substance of Very High Concern (SVHC). reach24h.com This consideration is based on its potential persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB) properties. reach24h.com An ad hoc SVHC consultation on DBDPE was planned to commence on June 27, 2025, and conclude on August 11, 2025, to gather comments and facilitate its potential identification as an SVHC. reach24h.com
Once a substance is included in the SVHC Candidate List, companies face immediate legal obligations under the REACH Regulation. reach24h.com These include providing a Safety Data Sheet (SDS) to downstream users if the substance is present in a mixture above 0.1% w/w, and communicating safe use information for articles containing the SVHC above the same threshold. reach24h.com Furthermore, notifications to the ECHA SCIP database are required for articles containing SVHCs above 0.1% before they are placed on the EU market. reach24h.com
Listing as a Persistent Organic Pollutant (POP) under International Conventions
This compound has been identified as a potential alternative to other flame retardants that are already listed as Persistent Organic Pollutants (POPs) under the Stockholm Convention. pops.intundp.org The Stockholm Convention is a global treaty to protect human health and the environment from chemicals that remain intact in the environment for long periods, become widely distributed geographically, accumulate in the fatty tissue of living organisms and are toxic to humans and wildlife. undp.orgiisd.org The Persistent Organic Pollutants Review Committee (POPRC) is responsible for reviewing chemicals and recommending them for listing under the Convention. iisd.org The concern is that due to its chemical similarities to listed POPs like decabromodiphenyl ether (decaBDE), this compound may also exhibit POP characteristics. canada.cawikipedia.org
Global and Regional Restrictions and Bans on Production and Use
Several countries and regions have implemented or are considering restrictions on the production and use of this compound. In the United States, numerous states have either enacted or are contemplating legislation to ban organohalogen flame retardants, including decabromodiphenyl ethane (B1197151), from various consumer products like furniture and children's items. unitls.com For instance, Minnesota and the District of Columbia have already passed laws restricting the use of certain flame retardants. unitls.com
Australia has severely restricted the use of this compound, allowing it only for research and development purposes under strict safety controls. pic.int This decision was based on evidence of its potential for bioaccumulation, long-range environmental transport, and the availability of safer alternatives. pic.int
Under the European Union's REACH regulation, this compound is registered for manufacturing and/or import in the European Economic Area in significant quantities, ranging from 10,000 to 100,000 tonnes per year. wikipedia.org However, its potential classification as an SVHC could lead to further restrictions and eventual phasing out of its use. reach24h.com
Alternatives Assessment and Substitution Research
The regulatory pressure on this compound has spurred research into and evaluation of safer and more sustainable alternatives.
Evaluation of Alternative Flame Retardants
A variety of alternative flame retardants are being considered to replace this compound and other hazardous brominated flame retardants. These alternatives can be broadly categorized as halogenated and non-halogenated compounds.
Halogenated Alternatives:
1,2-Bis(2,4,6-tribromophenoxy)ethane (B127256) (BTBPE): This compound has been marketed as a replacement for octa-BDE and is used in polymers like acrylonitrile-butadiene styrene (B11656) (ABS) and high-impact polystyrene (HIPS). nih.govresearchgate.net
Tetrabromobisphenol A (TBBPA) and its derivatives: TBBPA is one of the most widely used brominated flame retardants, often employed in epoxy resins for printed circuit boards. nih.govwikipedia.orgelectronics.org Concerns have been raised about its potential endocrine-disrupting effects. wikipedia.org
Non-Halogenated Alternatives:
Phosphorus-based flame retardants: This category includes compounds like resorcinol (B1680541) bis(diphenylphosphate) (RDP) and bisphenol A diphosphate (B83284) (BDP), which are considered technically feasible alternatives in some applications. chemsec.org
Inorganic flame retardants: Metal hydroxides such as aluminum hydroxide (B78521) (ATH) and magnesium hydroxide (MDH) are used as halogen-free alternatives. pops.intnih.gov They function by releasing water upon heating, which cools the material and dilutes flammable gases. nih.gov
Nitrogen-based flame retardants: Melamine and its derivatives act as intumescent systems, forming a char layer that insulates the underlying material from heat. pops.intnih.gov
The U.S. Environmental Protection Agency (EPA) has conducted an alternatives assessment for decaBDE, which is structurally similar to this compound, evaluating numerous potential substitutes. epa.gov
Application of Multi-Criteria Decision Analysis (MCDA) in Substitution Decisions
Choosing a suitable alternative to a hazardous chemical is a complex process that involves balancing multiple, often conflicting, criteria such as performance, cost, and health and environmental impacts. Multi-Criteria Decision Analysis (MCDA) has emerged as a valuable tool to support these substitution decisions in a structured and transparent manner. acs.orgnih.gov
MCDA methods provide a framework for systematically evaluating and comparing different alternatives against a set of defined objectives. acs.orgnih.gov This can involve:
Defining criteria: Identifying the key performance, economic, and hazard-related factors that are important for the specific application.
Weighting criteria: Assigning relative importance to each criterion based on stakeholder preferences or regulatory requirements. edp-open.org
Scoring alternatives: Assessing how well each alternative performs against each criterion.
Several MCDA methods, such as the Multi-Attribute Value Theory (MAVT) and outranking approaches, have been applied to the assessment of chemical alternatives. acs.orgnih.gov These methods help to make the trade-offs between different options explicit and can facilitate a more informed and defensible decision-making process. nih.gov For instance, a heat map analysis, a simple form of MCDA, has been used to compare the hazards of various flame retardants, including alternatives to decaBDE. acs.org
Assessment of Potential for "Regrettable Substitution"
This compound, also known as decabromodiphenyl ethane (DBDPE), was introduced in the 1990s as a primary alternative to decabromodiphenyl ether (decaBDE), a brominated flame retardant that faced regulatory restrictions due to concerns about its persistence, bioaccumulation, and toxicity. wikipedia.orgwikipedia.org The potential for DBDPE to be a "regrettable substitution" hinges on whether it presents a similar or new set of environmental and health hazards compared to the substance it replaced.
A comparative analysis of the physicochemical properties of DBDPE and decaBDE reveals structural similarities that result in comparable behaviors in the environment. service.gov.ukresearchgate.net Both compounds are characterized by very low water solubility, low vapor pressure, and high partition coefficients (Kow and Koc), indicating a strong tendency to adsorb to soil and sediment. service.gov.ukcanada.ca
From a hazard perspective, animal studies have indicated that commercial decaBDE mixtures are generally more toxic than DBDPE. wikipedia.org However, a significant concern with decaBDE is its potential to debrominate in the environment, forming lower brominated and potentially more toxic and bioaccumulative polybrominated diphenyl ethers (PBDEs). wikipedia.org In contrast, studies on the photolytic degradation of DBDPE in plastics suggest it is more stable and less likely to debrominate into more harmful substances compared to decaBDE. nih.govresearchgate.net Specifically, the half-life for the photolytic debromination of DBDPE in high-impact polystyrene (HIPS) has been estimated to be over 200 years, with no subsequent degradation to lower brominated congeners observed. nih.govresearchgate.net
Despite its lower apparent toxicity and greater stability, the widespread use of DBDPE has led to its ubiquitous presence in various environmental compartments, including air, sediment, and biota, often at levels comparable to or exceeding those of decaBDE in some regions. researchgate.netnih.gov This raises concerns about long-term exposure and potential, as-yet-unknown, adverse effects. Therefore, while DBDPE may offer some advantages over decaBDE, its persistence and potential for long-range transport warrant ongoing scrutiny to avoid it becoming a classic case of regrettable substitution. canada.caacs.org
Table 1: Comparison of Physicochemical Properties of DBDPE and DecaBDE
| Property | This compound (DBDPE) | Decabromodiphenyl ether (decaBDE) | Reference |
| Molecular Formula | C₁₄H₄Br₁₀ | C₁₂HBr₁₀O | wikipedia.org |
| Molecular Weight | 971.22 g/mol | 959.17 g/mol | wikipedia.org |
| Water Solubility | Very low | Very low (<0.1 µg/L at 25°C) | service.gov.ukcanada.ca |
| Log Kow | Very high | Very high | service.gov.ukresearchgate.net |
Environmental Monitoring and Risk Assessment Methodologies
Design and Implementation of Environmental Monitoring Programs
Effective environmental monitoring programs for this compound are crucial for understanding its distribution, fate, and potential risks. The design of such programs must consider the compound's distinct physicochemical properties, primarily its high hydrophobicity and persistence. service.gov.uknih.gov
A comprehensive monitoring strategy should encompass various environmental media, as persistent organic pollutants (POPs) like DBDPE migrate between them. e3s-conferences.org Key matrices for monitoring include:
Air: To assess long-range atmospheric transport. nih.govifremer.fr
Water: While concentrations in the water column are expected to be low due to low solubility, monitoring is still necessary, particularly for the particulate-bound fraction. unep.orgnih.gov
Sediment: As a primary sink for hydrophobic compounds, sediment monitoring is critical for determining the extent of contamination in aquatic environments. nih.govnih.govmdpi.com
Sewage Sludge/Biosolids: These can be significant reservoirs of DBDPE, indicating its presence in consumer products and its pathway into the environment through wastewater treatment plants. service.gov.uknih.govifremer.fr
Biota: Monitoring in aquatic and terrestrial organisms is essential to evaluate bioaccumulation potential. nih.gov
Given the low concentrations expected in some media, highly sensitive analytical methods are required. mdpi.com Gas chromatography coupled with mass spectrometry (GC-MS) is a common technique for the analysis of brominated flame retardants. nih.gov For water monitoring, passive sampling devices can be effective for concentrating hydrophobic pollutants over time, providing a time-weighted average concentration. rsc.org
Monitoring locations should be strategically selected to include areas near potential sources, such as industrial sites and urban centers, as well as remote locations to assess background levels and long-range transport. researchgate.nete3s-conferences.org Temporal trend monitoring, through the analysis of sediment cores or archived samples, can provide valuable insights into the historical contamination patterns of DBDPE. nih.govmdpi.com Global monitoring initiatives, such as those under the Stockholm Convention on Persistent Organic Pollutants, provide a framework for collecting comparable data across different regions. unep.orgmenlhk.go.id
Development of Predictive Models for Environmental Concentrations (PECs)
Predictive models are essential tools for estimating the environmental concentrations (PECs) of this compound, particularly given the challenges and costs associated with comprehensive environmental monitoring. These models integrate information on the chemical's properties, emission sources, and the characteristics of the receiving environment to predict its distribution and fate. rsc.org
Fugacity-based multimedia environmental models are commonly used for POPs like DBDPE. nih.gov These models divide the environment into interconnected compartments (e.g., air, water, soil, sediment) and use the principle of fugacity (the "escaping tendency" of a chemical) to describe its partitioning and transport between these compartments. service.gov.uknih.gov A UK environmental risk evaluation used fugacity modeling to predict the distribution of DBDPE, with results indicating that at a steady state, the majority of the compound would reside in sediment and soil. service.gov.uk
The accuracy of PECs derived from these models is highly dependent on the quality of the input data, including:
Physicochemical Properties: Accurate values for water solubility, vapor pressure, and partition coefficients (Kow, Koc) are critical. service.gov.ukcanada.ca
Emission Estimates: Quantifying releases from industrial processes (e.g., polymer processing, textile coating) and from consumer products during their service life and disposal is a major source of uncertainty. service.gov.ukacs.org
Degradation Rates: Information on biodegradation and photodegradation rates in different environmental compartments is needed to predict persistence. service.gov.ukresearchgate.net
Challenges remain in accurately modeling the environmental fate of highly hydrophobic substances like DBDPE. rsc.org For instance, the very low water solubility is difficult to measure experimentally, and different predictive models can yield a wide range of values. service.gov.uk Furthermore, the behavior of such compounds may be influenced by their association with particles, which can affect their transport and bioavailability in ways that are not fully captured by current models. nih.gov Continued refinement of these models, supported by targeted laboratory and field studies, is necessary to improve the reliability of PEC estimates for DBDPE.
Table 2: Predicted Environmental Distribution of this compound at Steady State
| Environmental Compartment | Predicted Percentage | Reference |
| Air | <0.1% | service.gov.uk |
| Water | <0.1% | service.gov.uk |
| Soil | 29.7% | service.gov.uk |
| Sediment | 70.2% | service.gov.uk |
Remediation and Control Technologies for Environmental Contamination
Strategies for Managing Waste Streams Containing this compound
The primary sources of this compound in waste streams are end-of-life consumer products, particularly plastics from electronics and textiles. wikipedia.orgservice.gov.ukisotope.com Effective management of these waste streams is crucial to prevent the release of DBDPE into the environment.
A key strategy is the separation of plastic components containing brominated flame retardants (BFRs) from other waste materials. service.gov.ukmdpi.com This is particularly important in the context of recycling waste electrical and electronic equipment (WEEE). acs.orgbsef.com Technologies for sorting plastics include density separation, froth flotation, and X-ray fluorescence (XRF) screening to identify bromine-containing plastics. ipcp.ch
For the fraction of plastic waste containing high concentrations of DBDPE, thermal treatment methods such as incineration with energy recovery are often employed. ipcp.ch It is essential that these facilities are equipped with advanced flue gas cleaning systems to prevent the formation and release of hazardous byproducts like brominated dioxins and furans.
Regulatory frameworks play a significant role in the management of BFR-containing waste. For example, directives in Europe mandate the separate collection of WEEE and require that plastics containing BFRs be removed from the recycling loop if they exceed certain concentration limits. service.gov.ukmdpi.com Integrated Pollution Prevention and Control (IPPC) regulations also impose restrictions on releases of DBDPE from industrial installations. service.gov.uk
Challenges in managing these waste streams include the difficulty in identifying all products containing DBDPE, the costs associated with sophisticated sorting technologies, and the potential for cross-contamination of recycled materials. ipcp.ch Improving the collection rates of WEEE and developing more efficient and cost-effective sorting and recycling technologies are key priorities. bsef.com
Approaches for Sediment and Soil Clean-up and Remediation
Sediments and soils are the primary environmental sinks for this compound due to its high hydrophobicity and persistence. service.gov.ukmdpi.com Once contaminated, these matrices can act as long-term sources of exposure for organisms. The remediation of DBDPE-contaminated sites presents significant challenges.
Several strategies are being explored for the remediation of soils and sediments contaminated with BFRs, which could potentially be applied to DBDPE. These can be broadly categorized as:
Physical/Chemical Treatment: This can include methods like excavation and landfilling, thermal desorption, and solvent extraction. However, these approaches can be costly and disruptive to the ecosystem.
Bioremediation: This involves the use of microorganisms to break down contaminants. While some bacteria have been shown to dehalogenate other BFRs, the high degree of bromination and the stability of the DBDPE molecule make it highly resistant to biodegradation. nih.gov Research is ongoing to identify and engineer microbial consortia with the potential to degrade highly brominated compounds. researchgate.net The use of biochar-based bacterial consortia has shown promise for the remediation of other PBDEs in soil. researchgate.net
Phytoremediation: This approach uses plants to take up, stabilize, or degrade contaminants. The effectiveness of phytoremediation for a compound as hydrophobic as DBDPE is likely to be limited.
Nanoremediation: The use of nanomaterials, such as nanoscale zero-valent iron, is being investigated for the degradation of halogenated organic pollutants. These materials have a high surface area and reactivity, which can enhance the breakdown of contaminants. mdpi.com
Photodegradation can contribute to the breakdown of BFRs on soil surfaces, although the efficiency depends on factors such as soil composition and the presence of photosensitizing substances. nih.gove3s-conferences.org However, for DBDPE, its stability to photolysis when incorporated into plastics suggests that this may not be a rapid degradation pathway in the environment. nih.gov
Given the persistence of DBDPE, a combination of containment and long-term monitoring is often the most practical approach for managing contaminated sites. Further research is needed to develop effective and economically viable remediation technologies specifically for DBDPE.
Future Research Directions and Emerging Challenges in 1,2 Bis Pentabromophenoxy Ethane Studies
Advancements in Ultra-Trace Analytical Detection and Characterization
A significant challenge in studying 1,2-Bis(pentabromophenoxy)ethane lies in its detection and quantification at environmentally relevant, often ultra-trace, concentrations. mdpi.com Future research must focus on developing and refining analytical methods that are both highly sensitive and selective for this compound and its potential degradation products in complex environmental matrices like sediment, biota, and air. nih.govnih.gov
Current analytical approaches for BFRs heavily rely on sophisticated instrumentation. researchgate.net The development of multiresidue methods remains a continuous challenge due to the diverse physicochemical properties of BFRs. nih.gov Advanced techniques such as gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are pivotal. mdpi.comresearchgate.net However, there is a pressing need to optimize these methods specifically for this compound. A notable research gap is the lack of established and standardized analytical methods for identifying and quantifying its environmental transformation products. canada.ca
Future advancements should aim to:
Enhance sensitivity to achieve lower detection limits in diverse environmental samples.
Improve chromatographic separation to distinguish this compound from isomers and other BFRs.
Develop certified reference materials for this compound and its metabolites to ensure data quality and comparability across laboratories.
Explore novel techniques like comprehensive two-dimensional gas chromatography (GC×GC) for improved separation and characterization. researchgate.net
Table 1: Analytical Techniques for Brominated Flame Retardant Analysis This table is interactive. Click on the headers to sort.
| Analytical Technique | Abbreviation | Key Advantages for BFR Analysis | Reference |
|---|---|---|---|
| Gas Chromatography-Mass Spectrometry | GC-MS | Well-established for many BFRs; provides structural information. | mdpi.com |
| Liquid Chromatography-Mass Spectrometry | LC-MS | Suitable for thermally unstable and less volatile BFRs. | mdpi.comresearchgate.net |
| High-Resolution Mass Spectrometry | HRMS | Offers high selectivity and sensitivity for trace-level detection in complex matrices. | mdpi.com |
| Gas Chromatography-Electron Capture Detection | GC-ECD | High sensitivity for halogenated compounds. | nih.gov |
Elucidation of Complex Environmental Transformation Pathways and Novel Metabolites
This compound is considered to be relatively persistent in the environment. service.gov.uk However, like its predecessor decaBDE, it is expected to undergo transformation under various environmental conditions, such as photolytic, thermal, or biological degradation. canada.ca A critical research frontier is the elucidation of these transformation pathways and the identification of the resulting novel metabolites.
The primary hypothesized transformation pathway is reductive debromination, leading to the formation of lower-brominated diphenyl ethanes. canada.ca Studies on related PBDEs have shown biotransformation can occur in organisms, producing lesser-brominated congeners as well as hydroxylated (OH-) and methoxylated (MeO-) metabolites. nih.govnih.gov These transformation products may have different physicochemical properties, bioavailability, and toxicity compared to the parent compound.
Future research must address the following challenges:
Identifying the major abiotic and biotic degradation pathways of this compound in different environmental compartments (soil, sediment, water, air).
Characterizing the chemical structures of its primary metabolites and degradation products.
Quantifying the formation rates of these products under various environmental scenarios.
Assessing the persistence and environmental fate of these newly identified transformation products.
Table 2: Potential Transformation Products of this compound
| Parent Compound | Potential Transformation Pathway | Potential Products | Significance |
|---|---|---|---|
| This compound | Reductive Debromination | Lower-brominated diphenyl ethanes (e.g., nona-, octa-BDPEs) | May have increased bioavailability and toxicity. canada.ca |
| This compound | Biotransformation (Metabolism) | Hydroxylated diphenyl ethanes (OH-BDPEs) | May exhibit different toxicological profiles. nih.gov |
Comprehensive Understanding of Bioaccumulation and Trophic Transfer Dynamics in Diverse Ecosystems
The potential for this compound to bioaccumulate in organisms and biomagnify through food webs is a significant concern. service.gov.uk Due to its high hydrophobicity, it is expected to partition into fatty tissues of organisms. However, research findings on its bioaccumulation and trophic transfer have been inconsistent.
For instance, a study on kingfishers from an e-waste recycling site found that the average biomagnification factors (BMFs) for this compound (as DBDPE) ranged from 0.10 to 0.77, suggesting no biomagnification in that specific food chain. nih.govresearchgate.net In contrast, a related compound, 1,2-bis(2,4,6-tribromophenoxy)ethane (B127256) (BTBPE), showed average BMFs ranging from 1.90 to 3.60 in the same study, indicating a potential for biomagnification. nih.govresearchgate.net Another study noted that 1,2-Bis(pentabromophenyl)ethane demonstrates significant BMFs in avian food chains, comparable to legacy PBDEs.
This variability highlights the complexity of trophic dynamics and the need for comprehensive studies across different ecosystems. Future research priorities include:
Conducting field studies in a wide range of aquatic and terrestrial food webs to determine trophic magnification factors (TMFs). nih.govfosan.org
Investigating the influence of species-specific factors (e.g., metabolism, diet, trophic level) on bioaccumulation.
Evaluating the bioaccumulation potential of its environmental transformation products, which may be more bioavailable than the parent compound.
Developing more accurate models to predict the bioaccumulation behavior of this compound in various ecosystems.
Table 3: Reported Biomagnification Factors (BMFs) for this compound and a Related Compound This table is interactive. Click on the headers to sort.
| Compound | Study Organism (Predator) | Finding | BMF Range | Conclusion | Reference |
|---|---|---|---|---|---|
| Decabromodiphenyl ethane (B1197151) (DBDPE) | Kingfisher (Alcedo atthis) | Predator/prey analysis at e-waste site | 0.10 - 0.77 | No biomagnification observed | nih.gov |
| 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE) | Kingfisher (Alcedo atthis) | Predator/prey analysis at e-waste site | 1.90 - 3.60 | Biomagnification observed | nih.gov |
Deeper Exploration of Ecotoxicological Mechanisms at Sub-organismal Levels
While initial assessments suggest low acute toxicity for this compound in some standard aquatic tests, there is a critical need to investigate its potential sub-lethal effects at the cellular and molecular levels. service.gov.ukresearchgate.net Research on other novel BFRs has revealed specific mechanisms of toxicity that may also be relevant for this compound.
For example, a recent study on the related compound 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE) found that it disrupts intestinal barrier function in rats by activating the IRX3/NOS2 signaling axis, leading to inflammation, necroptosis (a form of programmed cell death), and damage to tight junctions. nih.gov Other studies on BFRs point to mitochondrial dysfunction and the production of reactive oxygen species as key toxicological mechanisms. researchgate.net Understanding these sub-organismal effects is crucial, as they can cascade into broader ecological impacts. nih.gov
Emerging challenges for ecotoxicology research are:
To investigate whether this compound can induce oxidative stress, mitochondrial damage, or endocrine disruption.
To explore its potential to cause neurotoxicity or immunotoxicity, as has been reported for legacy PBDEs. ospar.org
To identify specific molecular initiating events and adverse outcome pathways (AOPs) associated with exposure.
To assess the toxicity of its environmental transformation products, which may have different and potentially greater biological activity.
Integration of Environmental Chemistry and Ecological Risk Assessment Paradigms
A robust understanding of the risks posed by this compound requires a seamless integration of environmental chemistry data with ecological risk assessment frameworks. epa.govca.gov Currently, risk assessments are often hampered by a lack of comprehensive data on environmental concentrations, fate, and toxicity. service.gov.uk
The Canadian government's screening assessment of the compound (as DBDPE) concluded that while the substance itself was not entering the environment in quantities that pose a danger, it was suspected of transforming into products that may be persistent, bioaccumulative, and inherently toxic. canada.ca This highlights the necessity of moving beyond parent-compound-only assessments. An environmental risk evaluation by the UK Environment Agency similarly pointed to bioaccumulation potential and degradation products as key areas of concern requiring further investigation to refine the risk characterization. service.gov.uk
Future efforts must focus on:
Developing integrated models that link environmental release scenarios, fate and transport, bioaccumulation, and toxicological effects.
Conducting more holistic risk assessments that explicitly include major transformation products.
Utilizing data from advanced analytical and ecotoxicological studies to reduce uncertainties in risk characterization.
Adopting frameworks designed for contaminants of emerging concern (CECs) to proactively assess and manage potential risks. epa.gov
Policy Implications and Development of Sustainable Management Approaches for Brominated Flame Retardants
The case of this compound is emblematic of the broader challenge of chemical management and the potential for "regrettable substitution," where a banned substance is replaced by an alternative that may later be found to be similarly problematic. unep.org The regulatory history of older BFRs, such as the inclusion of PBDEs in the Stockholm Convention on Persistent Organic Pollutants (POPs), sets a precedent for how emerging BFRs might be managed. wikipedia.orgnaturvardsverket.se
Recent policy developments, such as the European Chemicals Agency's (ECHA) strategy to assess flame retardants in groups, suggest a move towards a more class-based approach to regulation. bsef.comeuropa.eu Aromatic brominated flame retardants have been identified as candidates for potential restriction. europa.eu Furthermore, the presence of BFRs in consumer products, particularly electronics and plastics, poses significant challenges to achieving a circular economy, as contaminated materials can be difficult to recycle safely. wrforum.orgbsef.com
The primary challenges and future directions in this area are:
Developing and implementing policies that consider the entire lifecycle of BFRs, from production to waste management.
Promoting the design of "safe and sustainable by design" alternatives to halogenated flame retardants. ulprospector.com
Establishing harmonized international regulations and monitoring programs for emerging BFRs. bsef.com
Creating effective strategies for managing e-waste and other BFR-containing waste streams to prevent environmental contamination and facilitate material recycling. wrforum.org
Q & A
Basic Research Questions
Q. What safety protocols are critical when handling 1,2-Bis(pentabromophenoxy)ethane in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and chemical-resistant goggles to prevent skin/eye contact. Use NIOSH-approved respirators if airborne particulates are generated .
- Ventilation : Conduct experiments in fume hoods to minimize inhalation risks.
- Waste Disposal : Segregate waste in labeled, airtight containers. Collaborate with certified hazardous waste disposal services for incineration or chemical neutralization (e.g., alkaline hydrolysis) .
- Spill Management : Use inert absorbents (e.g., vermiculite) for solid spills; avoid dry sweeping to prevent dust dispersion .
Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use -NMR and -NMR to confirm ethane backbone and bromine substitution patterns. Note: Bromine’s quadrupolar effects may broaden peaks, requiring high-resolution instruments .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) in electron ionization (EI) mode confirms molecular weight (, MW 1003.22) and isotopic patterns .
- X-ray Crystallography : For crystalline samples, single-crystal diffraction resolves bond angles and spatial arrangement (e.g., dihedral angles between aromatic rings) .
- Elemental Analysis : Validate bromine content (theoretical Br%: 79.7%) via combustion analysis .
Q. How is this compound synthesized, and what purification methods are effective?
- Methodological Answer :
- Synthesis : React 1,2-dibromoethane with pentabromophenol in a polar aprotic solvent (e.g., DMF) using KCO as a base at 120–140°C for 24–48 hours. Monitor progress via TLC (hexane:ethyl acetate = 9:1) .
- Purification :
- Recrystallization : Use toluene/ethanol mixtures to remove unreacted phenol.
- Column Chromatography : Employ silica gel with hexane/ethyl acetate gradients to isolate the product.
- Soxhlet Extraction : For large-scale purification, use hot ethanol to eliminate low-polarity impurities .
Advanced Research Questions
Q. What mechanistic insights explain the flame-retardant efficacy of this compound in polymer composites?
- Methodological Answer :
- Gas-Phase Inhibition : Bromine radicals () scavenge highly reactive and radicals, suppressing chain-branching combustion reactions .
- Char Formation : The compound promotes char layer formation via crosslinking reactions, reducing heat release rates (HRR) and mass loss.
- Synergistic Effects : Combining with nanoclay (e.g., montmorillonite) enhances barrier properties. For example, a 20% loading reduces total heat release (THR) by 45% compared to pure polymer (Table 1) .
Table 1 : Flame-Retardant Performance in Wood-Plastic Composites
| Additive | THR (MJ/m) | Peak HRR (kW/m) |
|---|---|---|
| None | 120 | 450 |
| 20% Compound Only | 65 | 240 |
| 20% Compound + 5% Nanoclay | 45 | 180 |
Q. How do environmental factors influence the degradation pathways and persistence of this compound?
- Methodological Answer :
- Photodegradation : UV irradiation in aqueous media generates debrominated products (e.g., nona- and octa-brominated derivatives). Use HPLC-UV/Vis to track debromination kinetics .
- Microbial Degradation : Anaerobic bacteria (e.g., Dehalococcoides) selectively remove bromine atoms. Conduct soil microcosm studies with GC-MS to identify metabolites .
- Computational Modeling : Apply EPI Suite™ to estimate half-lives in air (t > 1 year) and water (t ~ 150 days) based on LogP (10.51) and vapor pressure (1.2 × 10 mmHg) .
Q. What experimental approaches resolve discrepancies in reported toxicity data for this compound?
- Methodological Answer :
- In Vitro Assays : Use HepG2 cells to assess cytotoxicity (EC via MTT assay) and compare with Daphnia magna acute toxicity (48-h LC). Address interspecies variability via transcriptomics .
- Endocrine Disruption Screening : Employ OECD TG 455 (yeast estrogen screen) to evaluate receptor-binding affinity. Note: Structural analogs show weak estrogenic activity (EC > 10 μM) .
- Dose-Response Modeling : Apply benchmark dose (BMD) software to reconcile NOAEL/LOAEL values across studies .
Q. How can computational modeling predict the atmospheric reactivity and byproduct formation of this compound?
- Methodological Answer :
- Reaction Kinetics : Use the MultiWell-2014.1 program to simulate OH radical-initiated degradation. Key steps include H-abstraction from the ethane bridge and Br release .
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for C-Br bonds (e.g., BDE ~ 65 kcal/mol) to identify preferential debromination sites .
- Tropospheric Lifetime : Estimate using the AOPWIN model; predicted t ≈ 15 days due to OH radical reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
